Product packaging for Neochamaejasmin B(Cat. No.:CAS No. 90411-12-4)

Neochamaejasmin B

Cat. No.: B113483
CAS No.: 90411-12-4
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-JQYHKRKISA-N
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Description

Neochamaejasmin B has been reported in Stellera chamaejasme and Daphne feddei with data available.
from Thymelaeaceae;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O10 B113483 Neochamaejasmin B CAS No. 90411-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-JQYHKRKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316323
Record name Neochamaejasmin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90411-12-4
Record name Neochamaejasmin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90411-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neochamaejasmin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Neochamaejasmin B: A Technical Guide on its Origin, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B is a naturally occurring biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, including its isolation, structural characterization, and known biological activities. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Origin and Isolation

This compound is a secondary metabolite found in the roots of the plant Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant is distributed across regions of China and has been a source of various bioactive compounds, including other biflavonoids, diterpenes, and coumarins.

General Isolation Protocol

The isolation of this compound from Stellera chamaejasme roots typically involves the following steps:

  • Extraction: The dried and powdered roots of Stellera chamaejasme are extracted with a polar solvent, such as 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure a thorough extraction of the plant material.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH). The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (prep-HPLC) to yield the pure compound.

Experimental Workflow for Isolation

G start Dried Roots of Stellera chamaejasme extraction Extraction with 95% Ethanol start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, BuOH) extraction->partitioning Crude Extract chromatography Silica Gel Column Chromatography partitioning->chromatography Ethyl Acetate Fraction purification Preparative HPLC chromatography->purification Enriched Fractions end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Structural Characterization and Data

This compound is a biflavanone, characterized by two flavanone units linked together. Its structure has been elucidated using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the 1H and 13C NMR spectral data for this compound.[1]

Position1H NMR (DMSO-d6, δH)13C NMR (DMSO-d6, δC)
2, 2″4.79 (1H, br s)80.8
3, 3″3.71 (1H, br s)47.4
4, 4″-195.1
5, 5″11.84 (1H, s)163.7
6, 6″5.77 (1H, d, J = 1.6 Hz)96.5
7, 7″-167.2
8, 8″5.90 (1H, d, J = 1.6 Hz)95.3
9, 9″-162.7
10, 10″-101.3
1′, 1′″-126.9
2′, 2′″, 6′, 6′″7.01 (2H, d, J = 8.4 Hz)129.7
3′, 3′″, 5′, 5′″6.79 (2H, d, J = 8.4 Hz)115.7
4′, 4′″-158.5

Biological Activity and Mechanism of Action

While specific studies on the detailed signaling pathways of this compound are limited, research on closely related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A and Chamaejasmenin B, provides strong indications of its potential mechanisms of action, particularly in the context of cancer.

Anti-Cancer Activity

This compound and its analogues have demonstrated potent anti-proliferative effects against various human cancer cell lines.

Table of IC50 Values for Related Biflavonoids

CompoundCell LineCancer TypeIC50 (µM)
Chamaejasmenin BA549Non-small cell lung cancer1.08
KHOSOsteosarcoma-
Neochamaejasmin CA549Non-small cell lung cancer3.07
KHOSOsteosarcoma-
Proposed Signaling Pathways

Based on the mechanisms elucidated for Neochamaejasmin A and Chamaejasmenin B, this compound likely induces its anti-cancer effects through the induction of apoptosis and cell cycle arrest.

This compound is proposed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Proposed Apoptotic Signaling Pathway

G NCB This compound Bcl2 Bcl-2 (anti-apoptotic) NCB->Bcl2 inhibition Bax Bax (pro-apoptotic) NCB->Bax upregulation Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

It is also hypothesized that this compound can induce cell cycle arrest, likely at the G2/M phase. This is thought to occur through the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (Cdc2).

Proposed Cell Cycle Arrest Mechanism

G NCB This compound CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex NCB->CyclinB1_Cdc2 downregulation Arrest Cell Cycle Arrest NCB->Arrest G2M G2/M Transition CyclinB1_Cdc2->G2M promotes Mitosis Mitosis G2M->Mitosis

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Synthesis

To date, a specific total synthesis of this compound has not been reported in the literature. However, general synthetic strategies for C-C linked biflavonoids have been developed. These approaches often involve the synthesis of two separate flavonoid monomers, which are then coupled together. Common coupling reactions used in the synthesis of biflavonoids include the Suzuki coupling and the Stille coupling. These methods typically involve the preparation of a halogenated flavonoid derivative and a boronic acid or stannane-substituted flavonoid derivative, which are then coupled in the presence of a palladium catalyst.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in oncology. Its origin from Stellera chamaejasme and its potent biological activities, inferred from closely related compounds, make it a subject of interest for further investigation. This technical guide provides a foundational understanding of its chemistry and biology to aid future research and development efforts. Further studies are warranted to fully elucidate the specific signaling pathways modulated by this compound and to develop efficient synthetic routes for its production.

References

Neochamaejasmin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biflavonoid Neochamaejasmin B, Including its Physicochemical Properties, Biological Activity, and Experimental Protocols.

Introduction

This compound (NCB) is a biflavonoid compound isolated from the roots of the traditional Chinese medicinal herb Stellera chamaejasme L.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known pharmacological activities, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a biflavanone with a complex stereochemistry.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 90411-12-4[1][2][4]
Molecular Formula C30H22O10[1]
Molecular Weight 542.5 g/mol [1][4]
Appearance Powder[1]
Source Roots of Stellera chamaejasme Linn.[1][4]
Purity >98.0% (as commercially available)[1]

Pharmacological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with a primary focus on its role as an inhibitor of ATP-binding cassette (ABC) transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells.

Inhibition of Multidrug Resistance Proteins

NCB has been shown to be an effective inhibitor of several key ABC transporters:

  • P-glycoprotein (P-gp/ABCB1): NCB inhibits the function and suppresses the expression of P-glycoprotein.[1] This inhibition can reverse P-gp-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[1]

  • Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Studies have demonstrated that NCB can inhibit the efflux activity of MRP2.[2]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): NCB also acts as an inhibitor of BCRP, another significant contributor to multidrug resistance.[2]

By inhibiting these efflux pumps, this compound can enhance the bioavailability and efficacy of co-administered drugs that are substrates of these transporters.[2]

Anticancer Potential

While direct cytotoxic effects of this compound are noted, its primary anticancer potential currently lies in its ability to overcome multidrug resistance. Related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A and C, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a broader anti-tumor profile for this class of compounds.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound's effects on P-glycoprotein.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound.

  • Cell Culture: MDCK and MDCK-hMDR1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL antibiotic-antimycotic solution in a humidified atmosphere of 5% CO2 at 37°C.[1]

  • Procedure:

    • Seed cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of this compound.

    • Incubate for the desired period (e.g., 3 hours for transporter studies, 40 hours for cytotoxicity).[1]

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Rhodamine 123 (R-123) Transport Assay

This assay assesses the inhibitory effect of NCB on P-gp-mediated efflux.

  • Cell Culture: Use MDCK-hMDR1 cells which overexpress P-glycoprotein.

  • Procedure:

    • Wash cells grown on permeable supports three times with Hanks' Balanced Salt Solution (HBSS) at 37°C.[1]

    • Pre-incubate the cells with HBSS, a known P-gp inhibitor (e.g., 100 µM verapamil), or different concentrations of this compound for 20 minutes.[1]

    • Add the P-gp substrate, Rhodamine 123, to the apical chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.[1]

    • Quantify the amount of R-123 transported using a fluorescence plate reader.

Western Blot Analysis of P-gp Expression

This protocol is to determine the effect of NCB on the protein expression levels of P-gp.

  • Cell Treatment and Lysis:

    • Treat MDCK-hMDR1 cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[1]

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Procedure:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, Neochamaejasmin A, have elucidated a potential mechanism of action in cancer cells. Neochamaejasmin A has been shown to induce mitochondrial-mediated apoptosis in human hepatoma cells through the ROS-dependent activation of the ERK1/2 and JNK signaling pathways.[5][6]

Neochamaejasmin_A_Signaling_Pathway NCA Neochamaejasmin A ROS ↑ Reactive Oxygen Species (ROS) NCA->ROS ERK ↑ p-ERK1/2 ROS->ERK JNK ↑ p-JNK ROS->JNK Mito Mitochondrial Dysfunction ERK->Mito JNK->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Neochamaejasmin A-induced apoptosis.

This pathway highlights the potential for biflavonoids from Stellera chamaejasme to induce cancer cell death through oxidative stress and the activation of key apoptotic signaling cascades. Further research is warranted to determine if this compound utilizes a similar mechanism.

References

The Biological Activity of Neochamaejasmin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-Cancer, Anti-Inflammatory, and Neuroprotective Potential of a Promising Biflavonoid

Neochamaejasmin B (NCB), a biflavonoid predominantly isolated from the roots of Stellera chamaejasme L., has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of NCB's biological activities, with a primary focus on its well-documented anti-cancer properties and an exploration of its potential anti-inflammatory and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-Cancer Activity of this compound

The most extensively studied biological activity of this compound is its potent anti-cancer effect, which has been demonstrated across a variety of cancer cell lines. The primary mechanisms underlying its anti-neoplastic action include the induction of apoptosis, cell cycle arrest, and the inhibition of multidrug resistance proteins.

Cytotoxicity and Anti-Proliferative Effects

NCB exhibits significant cytotoxicity against a range of human cancer cell lines. The anti-proliferative effects have been quantified using various assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for its potency.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Assay Method
A549Non-small cell lung cancer1.08SRB
KHOSOsteosarcomaNot specified, but highly sensitiveSRB
HepG2Liver carcinomaData not specifically for NCB, but related compounds show effectNot Specified
SMMC-7721Liver carcinomaData not specifically for NCB, but related compounds show effectNot Specified
MG63OsteosarcomaData not specifically for NCB, but related compounds show effectNot Specified
U2OSOsteosarcomaData not specifically for NCB, but related compounds show effectNot Specified
HCT-116Colon cancerData not specifically for NCB, but related compounds show effectNot Specified
HeLaCervical cancerData not specifically for NCB, but related compounds show effectNot Specified
MDCKMadin-Darby canine kidney20.60 (after 40h)MTT
MDCK-hMDR1Madin-Darby canine kidney (P-gp overexpressing)210.9 (after 40h)MTT
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary mechanism of NCB's anti-cancer activity is the induction of programmed cell death, or apoptosis. Evidence strongly suggests that NCB triggers the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Key molecular events in NCB-induced apoptosis include:

  • Modulation of Bcl-2 Family Proteins: NCB has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.

  • Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

NCB This compound Bcl2 Bcl-2 (Anti-apoptotic) NCB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) NCB->Bax Promotes Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Promotes MOMP Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: NCB-induced intrinsic apoptosis pathway.

Induction of G0/G1 Cell Cycle Arrest

In addition to apoptosis, NCB can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This prevents the cells from entering the S phase (DNA synthesis), effectively stopping their division. The molecular mechanism involves the modulation of key cell cycle regulatory proteins. While the precise upstream signaling is not fully elucidated, related biflavonoids have been shown to influence the expression of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors (CKIs) like p21 and p27.

NCB This compound p53 p53 NCB->p53 May activate p21 p21 (CKI) p53->p21 Induces CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits G0G1_Arrest G0/G1 Arrest p21->G0G1_Arrest Induces Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_S_Transition G1/S Transition CyclinD_CDK46->G1_S_Transition Promotes E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes

Figure 2: Proposed mechanism of NCB-induced G0/G1 cell cycle arrest.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

This compound has been identified as an inhibitor of P-gp. Its inhibitory mechanism appears to be a mixed type of competitive and non-competitive inhibition. NCB can also suppress the expression of the ABCB1 gene, which codes for P-gp, at both the mRNA and protein levels. This dual action of inhibiting P-gp function and expression makes NCB a promising candidate for overcoming MDR in cancer cells and potentially enhancing the efficacy of conventional chemotherapy. Furthermore, NCB has been shown to inhibit other ABC transporters like MRP2 and BCRP.

cluster_cell Cancer Cell NCB_in This compound Pgp P-glycoprotein (P-gp) NCB_in->Pgp Inhibits (Competitive/ Non-competitive) ABCB1_gene ABCB1 Gene NCB_in->ABCB1_gene Suppresses transcription Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Substrate Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ABCB1_mRNA ABCB1 mRNA ABCB1_gene->ABCB1_mRNA Transcription ABCB1_mRNA->Pgp Translation NCB_out This compound NCB_out->NCB_in Chemo_out->Chemo_in

Figure 3: Mechanism of P-glycoprotein inhibition by this compound.

Potential Anti-Inflammatory and Neuroprotective Activities

While the anti-cancer properties of this compound are well-documented, its potential in other therapeutic areas, such as inflammation and neuroprotection, is less explored. Current research in these areas is largely focused on crude extracts of Stellera chamaejasme or the broader class of biflavonoids.

Anti-Inflammatory Activity

Extracts from Stellera chamaejasme have demonstrated anti-inflammatory and antioxidant activities. These extracts have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The antioxidant properties of these extracts, which can scavenge free radicals, may also contribute to their anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory response. However, the specific contribution of this compound to these observed effects has not been definitively established. Further research is required to elucidate the direct anti-inflammatory mechanisms of isolated NCB, including its potential interactions with key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity

The neuroprotective potential of this compound is currently inferred from studies on other biflavonoids. Some biflavonoids have shown promise in protecting neuronal cells from oxidative stress and amyloid-beta-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease. The proposed mechanisms for the neuroprotective effects of biflavonoids include the modulation of signaling pathways that lead to apoptosis and the inhibition of enzymes involved in the pathogenesis of neurodegenerative conditions. Direct evidence for the neuroprotective activity and the specific molecular targets of this compound in neuronal cells is lacking and represents a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the control and determine the IC50 value.

Start Seed Cells in 96-well plate Treat Treat with this compound Start->Treat Fix Fix cells with 10% TCA Treat->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with 0.4% SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize with 10 mM Tris Wash2->Solubilize Read Measure Absorbance at 510 nm Solubilize->Read End Calculate IC50 Read->End

Figure 4: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Start Treat Cells with NCB Harvest Harvest Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cells Analyze->End

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Start Protein Extraction Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect End Analysis of Protein Expression Detect->End

Figure 6: General workflow for Western Blotting.

Conclusion and Future Directions

This compound is a biflavonoid with compelling anti-cancer properties, acting through multiple mechanisms including the induction of apoptosis and cell cycle arrest, as well as the inhibition of P-glycoprotein. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of NCB as a potential anti-cancer agent, both as a standalone therapy and in combination with existing chemotherapeutics to overcome multidrug resistance.

The exploration of NCB's anti-inflammatory and neuroprotective activities is still in its infancy. While related compounds and plant extracts show promise, dedicated studies on isolated this compound are crucial to validate these potential therapeutic applications and to elucidate the underlying molecular mechanisms. Future research should focus on:

  • Identifying the specific upstream molecular targets of NCB in cancer cells to provide a more detailed understanding of its signaling pathways.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of NCB.

  • Investigating the direct anti-inflammatory effects of NCB in relevant cellular and animal models of inflammation.

  • Exploring the neuroprotective potential of NCB in models of neurodegenerative diseases and elucidating its effects on neuronal signaling pathways.

Preliminary Screening of Neochamaejasmin B for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of Neochamaejasmin B for its potential anticancer activity. This compound is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine. While extensive research on this compound is still emerging, studies on closely related compounds from the same plant, such as Chamaejasmenin B and Neochamaejasmin C, have demonstrated significant anticancer effects, providing a strong basis for investigating this compound. This document outlines the typical experimental protocols and data interpretation relevant to such a screening process.

Data Presentation: Anticancer Activity of Related Biflavonoids

The following table summarizes the in vitro anti-proliferative effects of Chamaejasmenin B and Neochamaejasmin C, two biflavonoids structurally related to this compound, against a panel of human solid tumor cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data provides a benchmark for the potential potency of this compound.

Cell LineCancer TypeIC50 (µmol/L) - Chamaejasmenin BIC50 (µmol/L) - Neochamaejasmin C
HepG2Liver Carcinoma2.054.89
SMMC-7721Liver Carcinoma1.083.07
A549Non-small Cell Lung Cancer1.873.45
MG63Osteosarcoma10.815.97
U2OSOsteosarcoma2.876.54
KHOSOsteosarcoma1.563.98
HCT-116Colon Cancer2.345.12
HeLaCervical Cancer2.114.56

Data extracted from a study on Chamaejasmenin B and Neochamaejasmin C, which are structurally similar to this compound and isolated from the same plant source.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments involved in the preliminary anticancer screening of a compound like this compound are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic (cell-killing) effects of the test compound on cancer cells.[1]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) solution.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to investigate whether the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[1][2]

  • Cell Treatment: Cancer cells are seeded in larger culture dishes and treated with this compound at concentrations around its IC50 value for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using specialized software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.[1][2]

  • Cell Treatment: Similar to the cell cycle analysis, cancer cells are treated with this compound.

  • Staining: After treatment, the cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which occurs in late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot with four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by the compound.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[1][2]

  • Protein Extraction: After treatment with this compound, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression levels following treatment.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and potential signaling pathways involved in the anticancer activity of this compound and related compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Isolation Isolation of This compound Cytotoxicity Assay (SRB) Cytotoxicity Assay (SRB) Compound Isolation->Cytotoxicity Assay (SRB) IC50 Determination IC50 Determination Cytotoxicity Assay (SRB)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay Western Blotting Western Blotting (Protein Expression) Mechanism of Action Studies->Western Blotting Cell Cycle Arrest? Cell Cycle Arrest? Cell Cycle Analysis->Cell Cycle Arrest? Apoptosis Induction? Apoptosis Induction? Apoptosis Assay->Apoptosis Induction? Protein Level Changes? Protein Level Changes? Western Blotting->Protein Level Changes?

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

G NCB This compound (or related biflavonoids) ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS JNK_p38 ↑ p-JNK / p-p38 NCB->JNK_p38 p21 ↑ p21 NCB->p21 ROS->JNK_p38 Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) JNK_p38->CellCycleArrest Mitochondria Mitochondrial Dysfunction Casp9 ↑ Cleaved Caspase-9 Mitochondria->Casp9 Bax->Mitochondria Bcl2->Mitochondria Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cyclins ↓ Cyclins (D, B1) ↓ CDKs (CDC2) p21->Cyclins Cyclins->CellCycleArrest

Caption: Potential signaling pathways for the anticancer activity of this compound.

Concluding Remarks

The preliminary screening data from compounds structurally related to this compound strongly suggest its potential as an anticancer agent. The proposed experimental workflow provides a robust framework for evaluating its efficacy and mechanism of action. Future studies should focus on conducting these assays specifically with purified this compound to determine its IC50 values against a diverse panel of cancer cell lines and to elucidate the precise molecular pathways through which it exerts its effects. Such research is crucial for the continued development of this compound as a potential therapeutic candidate in oncology.

References

Neochamaejasmin B: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B, a notable biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Predominantly found in the roots of Stellera chamaejasme L., a plant with a long history in traditional Chinese medicine, this compound is distinguished as one of the most abundant phytochemicals in this species. This technical guide provides an in-depth overview of the natural sources and abundance of this compound. It details the experimental protocols for its extraction, isolation, and quantification, and presents a visualization of its potential signaling pathways, thereby serving as a crucial resource for ongoing and future research and development endeavors.

Natural Sources and Abundance

This compound is primarily isolated from the dried roots of the toxic perennial herb Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant is widely distributed in regions of China and Russia and has been utilized in traditional medicine for various purposes.[1] Research has consistently identified the roots of Stellera chamaejasme as the principal and most concentrated natural source of this compound.

Studies have shown that this compound, along with a related compound, chamaechromone, are the most abundant chemical constituents in the dried roots of this plant.[1] While precise quantitative data can vary based on factors such as geographical location, harvest time, and processing methods, the significant presence of this compound underscores its importance as a key bioactive component of Stellera chamaejasme.

Table 1: Natural Sources and Abundance of this compound

Natural SourcePlant PartRelative Abundance
Stellera chamaejasme L.RootsHigh (one of the most abundant biflavonoids)

Experimental Protocols

Extraction of this compound from Stellera chamaejasme Roots

The initial step in obtaining this compound involves the extraction of total flavonoids from the dried and powdered roots of Stellera chamaejasme. A common and effective method is solvent extraction.

Protocol:

  • Plant Material Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

    • The extraction is usually carried out over a period of 24-48 hours with occasional agitation to ensure thorough extraction.

    • Repeat the extraction process two to three times with fresh solvent to maximize the yield.

  • Concentration:

    • Combine the ethanolic extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Isolation and Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic process is necessary to isolate and purify this compound.

Protocol:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Suspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto a silica gel column (200-300 mesh).

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing biflavonoids. Combine the fractions rich in this compound.

  • Sephadex LH-20 Column Chromatography (Size-Exclusion and Polarity-Based Separation):

    • Dissolve the combined fractions from the silica gel column in a suitable solvent, such as methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute the column with methanol. This step helps in separating compounds based on their molecular size and polarity, effectively removing pigments and other impurities.

    • Collect fractions and monitor by TLC to isolate the fractions containing this compound.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

    • For the final purification step, subject the enriched fractions from the Sephadex LH-20 column to preparative RP-HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape) is a common mobile phase.

    • Detection: Monitor the elution at a wavelength of 280 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in methanol. From this stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exhibits interesting biological activities, including the inhibition of multidrug resistance proteins and potential anti-cancer effects.

Inhibition of ABC Transporters (MRP2 and BCRP)

This compound has been identified as an inhibitor of the ATP-binding cassette (ABC) transporters, Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[1] These transporters are responsible for the efflux of various drugs and xenobiotics from cells, and their overexpression is a common mechanism of multidrug resistance in cancer. By inhibiting these transporters, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs. The mechanism is believed to be competitive inhibition, where this compound competes with the substrate for binding to the transporter protein.

G cluster_membrane Cell Membrane MRP2 MRP2/BCRP (ABC Transporter) Efflux Drug Efflux MRP2->Efflux Mediates Drug Anticancer Drug (Substrate) Drug->MRP2 Binds to NCB This compound NCB->MRP2 Competitively Inhibits Increased_Conc Increased Intracellular Drug Concentration Apoptosis Enhanced Cancer Cell Apoptosis Increased_Conc->Apoptosis

Caption: Inhibition of MRP2/BCRP by this compound.

Pro-Apoptotic Signaling Pathway in Cancer Cells

While the specific signaling pathway for this compound-induced apoptosis is still under investigation, studies on the closely related biflavonoid, Neochamaejasmin A, provide strong indications of the likely mechanism. Neochamaejasmin A has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38. This cascade of events leads to the activation of caspases and ultimately, programmed cell death.

G NCB This compound ROS Increased ROS Production NCB->ROS MAPK MAPK Activation (ERK1/2, JNK, p38) ROS->MAPK Caspases Caspase Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative Pro-Apoptotic Signaling Pathway of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily sourced from the roots of Stellera chamaejasme. Its high abundance in this plant makes it an attractive candidate for further research and development. The experimental protocols detailed in this guide provide a solid foundation for its efficient extraction, isolation, and quantification. Furthermore, the elucidation of its inhibitory effects on multidrug resistance proteins and its potential to induce apoptosis in cancer cells opens new avenues for its application in oncology and other therapeutic areas. This technical guide serves as a comprehensive resource to facilitate and accelerate the exploration of this compound's full potential in the pharmaceutical and scientific realms.

References

Biosynthesis Pathway of Neochamaejasmin B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Neochamaejasmin B has not yet been fully elucidated in any plant species. This guide presents a proposed pathway based on the established principles of flavonoid and biflavonoid biosynthesis, drawing from extensive research on related compounds. The experimental protocols provided are representative methodologies employed in the study of flavonoid biosynthesis.

Introduction

This compound is a biflavonoid predominantly isolated from the roots of Stellera chamaejasme L.[1][2]. Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units linked by a C-C or C-O-C bond. This compound, specifically, is a C3-C3" linked biflavanone. These compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities.

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the metabolic engineering of plants or microorganisms to enhance its production, facilitate the discovery of novel related compounds through the characterization of pathway enzymes, and provide insights into the chemical ecology of the producing plants. This guide provides an in-depth overview of the proposed biosynthetic pathway, key enzymes, and relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of the Flavanone Monomer (Naringenin): This stage involves the well-characterized general phenylpropanoid and flavonoid biosynthesis pathways.

  • Oxidative Dimerization of Naringenin: This stage involves the coupling of two naringenin molecules to form the biflavonoid structure.

Stage 1: Biosynthesis of Naringenin

The flavonoid biosynthesis pathway is initiated from the primary metabolites L-phenylalanine and malonyl-CoA.[3] The key steps leading to the formation of (2S)-naringenin are outlined below.

  • Phenylpropanoid Pathway:

    • L-Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

    • trans-Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

    • p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA .[4][5]

  • Flavonoid Biosynthesis (Entry Point):

    • Chalcone Synthase (CHS) , a key enzyme in the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .[4][5]

    • Chalcone Isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin .[4][5]

The following diagram illustrates the biosynthesis of the naringenin monomer.

Naringenin_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou CouCoA p-Coumaroyl-CoA Cou->CouCoA NarChal Naringenin Chalcone CouCoA->NarChal MalCoA 3x Malonyl-CoA MalCoA->NarChal Nar (2S)-Naringenin NarChal->Nar PAL PAL PAL->Phe C4H C4H C4H->Cin _4CL 4CL _4CL->Cou CHS CHS CHS->CouCoA CHI CHI CHI->NarChal

Caption: Proposed biosynthetic pathway of the (2S)-naringenin monomer.

Stage 2: Oxidative Dimerization of (2S)-Naringenin

The formation of this compound involves the oxidative coupling of two (2S)-naringenin units. This is thought to be a C-C bond formation between the C3 position of one naringenin molecule and the C3" position of the other. While the precise enzymatic machinery responsible for this dimerization in plants remains to be fully characterized, it is hypothesized to be catalyzed by oxidative enzymes such as peroxidases or laccases. These enzymes would generate radical intermediates from the naringenin monomers, which then couple to form the biflavonoid structure.

The following diagram illustrates the proposed dimerization step.

Dimerization Nar1 (2S)-Naringenin NCB This compound Nar1->NCB Oxidative Coupling Nar2 (2S)-Naringenin Nar2->NCB Oxidative Coupling OxidativeEnzymes Oxidative Enzymes (e.g., Peroxidases, Laccases) OxidativeEnzymes->NCB

Caption: Proposed oxidative dimerization of (2S)-naringenin to form this compound.

Quantitative Data

As the biosynthesis of this compound has not been reconstituted in vitro or extensively studied in vivo, no specific quantitative data is available. The following tables provide illustrative examples of the types of quantitative data that would be generated during the characterization of this pathway.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine250156.0 x 104
Cinnamate 4-Hydroxylase (C4H)trans-Cinnamic Acid5051.0 x 105
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid100202.0 x 105
Chalcone Synthase (CHS)p-Coumaroyl-CoA21.57.5 x 105
Malonyl-CoA10--
Chalcone Isomerase (CHI)Naringenin Chalcone5501.0 x 107

Table 2: Illustrative Metabolite Concentrations in Stellera chamaejasme Root Tissue

MetaboliteConcentration (µg/g fresh weight)
L-Phenylalanine50.0
p-Coumaric Acid15.0
(2S)-Naringenin25.0
This compound150.0

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Identification of Candidate Genes for Naringenin Biosynthesis

A common approach to identify genes involved in a specific metabolic pathway is through transcriptome analysis.

Gene_Identification_Workflow RNA_Seq 1. RNA Sequencing of Stellera chamaejasme tissues Assembly 2. Transcriptome Assembly and Annotation RNA_Seq->Assembly Homology 3. Homology Search (BLAST) with known flavonoid biosynthesis genes Assembly->Homology Coexpression 4. Co-expression Analysis to identify correlated genes Homology->Coexpression Candidate_Genes 5. Candidate Gene List (PAL, C4H, 4CL, CHS, CHI) Coexpression->Candidate_Genes

Caption: Workflow for the identification of candidate genes in flavonoid biosynthesis.

Protocol:

  • RNA Extraction and Sequencing:

    • Harvest tissues from Stellera chamaejasme known to produce this compound (e.g., roots) and a control tissue with low or no production.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Prepare cDNA libraries and perform high-throughput RNA sequencing (e.g., on an Illumina platform).

  • Transcriptome Assembly and Annotation:

    • Assemble the sequencing reads into transcripts using software like Trinity or SPAdes.

    • Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

  • Homology-Based Gene Identification:

    • Identify transcripts that show high sequence similarity to known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI) from other plant species.

  • Co-expression Analysis:

    • Analyze the expression patterns of the identified homologous genes across different tissues. Genes involved in the same pathway are often co-expressed.

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes identified are then functionally characterized by expressing them in a heterologous host, such as E. coli or yeast.

Protocol for Chalcone Synthase (CHS) Characterization:

  • Cloning and Expression:

    • Clone the full-length coding sequence of the candidate CHS gene into an expression vector (e.g., pET-28a for E. coli).

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 10 µM p-coumaroyl-CoA

      • 30 µM malonyl-CoA

      • 1-5 µg of purified recombinant CHS protein

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding 20% HCl.

    • Extract the product with ethyl acetate.

  • Product Analysis:

    • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of naringenin chalcone (which will non-enzymatically cyclize to naringenin under these conditions).

In Vitro Assay for Chalcone Isomerase (CHI)

Protocol:

  • Cloning and Expression:

    • Follow the same procedure as for CHS to obtain purified recombinant CHI protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate buffer (pH 7.5)

      • 50 µM naringenin chalcone (substrate)

      • 5-10 µg of purified recombinant CHI protein

    • Incubate at 30°C for 5-10 minutes.[6][7]

    • Terminate the reaction and extract with ethyl acetate.[6][7]

  • Product Analysis:

    • Analyze the reaction product by HPLC or LC-MS and compare with an authentic standard of (2S)-naringenin.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid foundation for further research. The immediate next steps should focus on the identification and characterization of the specific genes and enzymes from Stellera chamaejasme involved in the synthesis of the naringenin monomer. A significant challenge and area of future research will be the definitive identification of the enzyme(s) responsible for the oxidative dimerization of naringenin to form this compound. The elucidation of this complete pathway will not only be a significant contribution to the field of plant biochemistry but will also open up new avenues for the biotechnological production of this medicinally important biflavonoid.

References

Methodological & Application

Application Notes and Protocols: Neochamaejasmin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B, a potent biflavonoid isolated from the roots of Stellera chamaejasme, has garnered significant interest for its pharmacological activities, including its role as an inhibitor of multidrug resistance proteins. This document provides a comprehensive, step-by-step protocol for the efficient extraction and high-purity isolation of this compound. The methodology encompasses initial solvent extraction, sequential column chromatography using silica gel and Sephadex LH-20, and final purification by preparative high-performance liquid chromatography (prep-HPLC). Additionally, this note summarizes the quantitative data associated with the process and describes the key signaling pathways influenced by this compound and its closely related analogues.

Introduction

Stellera chamaejasme L., a toxic plant used in traditional medicine, is a rich source of bioactive lignans and biflavonoids.[1] Among these, this compound is notable for its ability to inhibit key multidrug resistance (MDR) efflux pumps such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP).[2] This activity can enhance the efficacy of co-administered chemotherapeutic agents. Furthermore, biflavonoids closely related to this compound, such as Chamaejasmin B and Neochamaejasmin C, have demonstrated direct anti-cancer effects by inducing apoptosis and cell cycle arrest.[2][3] The development of a standardized and reproducible protocol for isolating pure this compound is therefore crucial for advancing pharmacological research and drug development.

Experimental Workflow

The overall process for isolating this compound involves a multi-stage approach designed to systematically enrich the target compound from a complex plant matrix. The workflow begins with raw material processing and extraction, followed by successive chromatographic purification steps of increasing resolution.

Caption: Experimental workflow for this compound isolation.

Data Presentation: Yield and Purity

The following table summarizes representative quantitative data expected from the described protocol. Actual yields may vary based on the quality of the starting plant material and precision of the experimental execution.

Purification StageStarting Material (Dry Weight)ProductMass Recovered (Approx.)Yield (%)Purity (Approx.)
Extraction 2 kg Dried RootsCrude 75% Ethanol Extract272 g13.6%<5%
Silica Gel Chromatography 270 g Crude ExtractThis compound-rich Fraction15 g5.6% (of crude)30-40%
Sephadex LH-20 15 g Enriched FractionPurified Fraction1.8 g12% (of fraction)75-85%
Preparative HPLC 1.8 g Purified FractionThis compound350 mg19.4% (of fraction)>98%

Detailed Experimental Protocols

Plant Material and Extraction
  • Preparation : Air-dry the roots of Stellera chamaejasme at room temperature and pulverize them into a coarse powder (100-mesh sieve).[4]

  • Extraction : Macerate 2 kg of the dried root powder in 10 L of 75% aqueous ethanol at room temperature for 24 hours, with occasional stirring.[4]

  • Filtration : Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant material.

  • Repetition : Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract.

Silica Gel Column Chromatography
  • Column Packing : Prepare a silica gel column (e.g., 10 cm diameter, 100 cm length) using a slurry of silica gel (200-300 mesh) in chloroform (CHCl₃).

  • Sample Loading : Dissolve a portion of the crude extract (e.g., 270 g) in a minimal amount of methanol, adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution : Elute the column with a stepwise gradient of chloroform-methanol (CHCl₃:MeOH). Begin with a 100:1 (v/v) mixture, gradually increasing the polarity to 50:1, 20:1, 10:1, and finally 1:1.[5][6]

  • Fraction Collection : Collect fractions of approximately 500 mL each.

  • Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) with a CHCl₃:MeOH (e.g., 15:1) mobile phase. Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available).

Sephadex LH-20 Column Chromatography
  • Column Preparation : Swell Sephadex LH-20 gel in 100% methanol for several hours and pack it into a glass column (e.g., 5 cm diameter, 80 cm length). Equilibrate the column by washing it with two column volumes of methanol.[7][8]

  • Sample Application : Concentrate the this compound-rich fraction from the silica gel step and dissolve it in a minimal volume of methanol.

  • Isocratic Elution : Apply the sample to the column and elute with 100% methanol at a flow rate of 2-3 mL/min.[7]

  • Collection : Collect fractions and monitor via TLC or analytical HPLC to pool the fractions containing the target compound.

Preparative HPLC Purification
  • System : A preparative HPLC system equipped with a UV detector.

  • Column : A C18 reverse-phase preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • Gradient Elution : A linear gradient from 60% B to 85% B over 40 minutes is a typical starting point for biflavonoid separation.[9]

  • Flow Rate : 10-15 mL/min.

  • Detection : Monitor the elution at a wavelength of 280 nm.

  • Injection and Collection : Dissolve the purified fraction from the Sephadex LH-20 step in methanol. Inject onto the column and collect the peak corresponding to this compound.

  • Final Step : Combine the pure fractions, remove the solvent via rotary evaporation, and lyophilize to obtain this compound as a pure powder. Confirm purity using analytical HPLC.

Signaling Pathway Involvement

This compound and its analogues modulate cellular activity through multiple pathways. The most directly attributed mechanism for this compound is the inhibition of MDR efflux pumps. Additionally, based on the activity of the closely related compound Chamaejasmin B, a plausible intrinsic apoptosis pathway can be proposed.

Inhibition of Multidrug Resistance Efflux Pumps

This compound physically binds to and inhibits the function of ATP-binding cassette (ABC) transporters like P-gp, MRP2, and BCRP. These pumps are often overexpressed in cancer cells and are responsible for actively transporting chemotherapeutic drugs out of the cell, thereby conferring resistance. By inhibiting these pumps, this compound increases the intracellular concentration and retention of anticancer drugs, restoring their cytotoxic efficacy.

G cluster_0 cluster_1 cluster_2 drug Anticancer Drug pump Efflux Pump (P-gp, MRP2, BCRP) drug->pump Efflux target Intracellular Target drug->target Therapeutic Effect pump->drug ncb This compound ncb->pump Inhibition

Caption: Inhibition of MDR efflux pumps by this compound.

Proposed Intrinsic Apoptosis Pathway (based on Chamaejasmin B)

Chamaejasmin B, a structural analogue, has been shown to induce apoptosis in cancer cells via the mitochondria-dependent intrinsic pathway.[10] This process is initiated by cellular stress, leading to a change in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (caspase-9 to caspase-3), culminating in programmed cell death.

G ncb Chamaejasmin B (this compound analogue) bax ↑ Bax/Bcl-2 Ratio ncb->bax mito Mitochondrial Membrane Potential Disruption (ΔΨm ↓) bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for Dissolving Neochamaejasmin B in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Neochamaejasmin B, a biflavonoid isolated from Stellera chamaejasme L., for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results while minimizing solvent-induced artifacts.

Solubility and Stock Solution Preparation

This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions for in vitro studies is high-purity, sterile Dimethyl Sulfoxide (DMSO).

Key Considerations:

  • Solvent Purity: Use anhydrous, cell culture grade DMSO to prevent contamination and ensure compound stability.

  • Stock Concentration: A common starting stock concentration for small molecules is 10 mM. However, the maximal solubility of this compound in DMSO should be determined empirically.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol for Preparing a 10 mM Stock Solution of this compound
  • Calculate the required mass: The molecular weight of this compound is 542.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.5425 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Working Solution Preparation for Cell-Based Assays

To minimize the cytotoxic effects of DMSO on cell cultures, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally at or below 0.1%.[1][2] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but this should be validated for each cell line and experimental duration.[1][3][4]

Protocol for Preparing Working Concentrations
  • Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. This intermediate solution will have a 1% DMSO concentration.

  • Final Dilution: Add the required volume of the intermediate solution (or directly from the stock for higher concentrations, being mindful of the final DMSO percentage) to the cell culture wells containing the appropriate volume of medium to achieve the desired final concentrations of this compound.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Quantitative Data Summary

ParameterRecommended ValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Cell culture grade, anhydrous
Stock Solution Concentration 10 mM (starting point)Empirically determine max. solubility
Stock Solution Storage -20°C or -80°C, protected from lightAliquot to avoid freeze-thaw cycles
Final DMSO Concentration in Assay ≤ 0.1%Verify tolerance for your specific cell line
Vehicle Control RequiredSame final DMSO concentration as the highest test concentration

Experimental Protocols

This compound and related biflavonoids have been reported to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis. Below are detailed protocols for assessing these effects in vitro.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) prepared as described in section 2. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold sterile PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

Neochamaejasmin A, a structurally related biflavonoid, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the ERK1/2 and JNK signaling pathways, leading to mitochondrial dysfunction and caspase activation. It is plausible that this compound may act through a similar mechanism.

Neochamaejasmin_B_Signaling NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS ERK_JNK ↑ p-ERK1/2 ↑ p-JNK ROS->ERK_JNK Mitochondria Mitochondrial Dysfunction ERK_JNK->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO (10 mM Stock) working_sol Prepare Working Solutions in Culture Medium (≤0.1% DMSO) dissolve->working_sol treatment Treat Cells with This compound working_sol->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 Calculate IC50 (from MTT data) mtt->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Neochamaejasmin B (NCB) using two common cell-based assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, this document summarizes the current understanding of NCB's mechanism of action and presents available cytotoxicity data for related compounds.

Introduction to this compound

This compound is a biflavonoid compound that has garnered interest for its potential anticancer activities. Research suggests that NCB and related compounds can inhibit the proliferation of various cancer cell lines. The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Data Presentation: Cytotoxicity of Related Biflavonoids

Cell LineCancer TypeChamaejasmenin B IC50 (µmol/L)Neochamaejasmin C IC50 (µmol/L)
HepG2Liver Carcinoma5.347.82
SMMC-7721Liver Carcinoma10.815.97
A549Non-small Cell Lung Cancer1.083.07
MG63Osteosarcoma4.676.45
U2OSOsteosarcoma3.215.12
KHOSOsteosarcoma1.153.16
HCT-116Colon Cancer6.738.91
HeLaCervical Cancer4.286.23

Signaling Pathways in Neochamaejasmin-Induced Cytotoxicity

Studies on biflavonoids structurally related to this compound, such as Neochamaejasmin A, suggest that their cytotoxic effects are mediated through the induction of apoptosis via the mitochondrial pathway.[3] This process is often initiated by an increase in reactive oxygen species (ROS), which in turn triggers a signaling cascade involving the ERK1/2 and JNK pathways.[3] This cascade leads to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, ultimately resulting in programmed cell death.

G cluster_0 This compound Treatment cluster_1 Cellular Response NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS ERK_JNK Activation of ERK1/2 & JNK Pathways ROS->ERK_JNK Mitochondria Mitochondrial Stress ERK_JNK->Mitochondria Bax ↑ Bax Activation Mitochondria->Bax CytoC ↑ Cytochrome c Release Mitochondria->CytoC Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of NCB incubation1->treatment incubation2 Incubate for desired duration (e.g., 24-72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of NCB in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the NCB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest NCB concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of NCB incubation1->treatment incubation2 Incubate for desired duration (e.g., 24-72h) treatment->incubation2 fixation Fix cells with cold trichloroacetic acid (TCA) incubation2->fixation staining Stain with SRB solution fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris base solution washing->solubilization read_absorbance Measure absorbance at 510 nm solubilization->read_absorbance end End read_absorbance->end

Workflow for the SRB cytotoxicity assay.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water to remove the TCA.

    • Allow the plate to air dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochamaejasmin B (NCB) is a biflavonoid compound that has garnered interest for its potential anticancer properties. One of the key mechanisms through which anticancer agents exert their effects is by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This document provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry. Additionally, it summarizes the current understanding of the signaling pathways involved in this process. While specific quantitative data for this compound is still emerging, data from closely related compounds, Neochamaejasmin A (NCA) and Chamaejasmine, are presented to provide a comparative context.

Data Presentation: Cell Cycle Distribution Analysis

The following tables summarize the effects of this compound's sister compounds, Neochamaejasmin A and Chamaejasmine, on the cell cycle distribution in different cancer cell lines. This data, obtained through flow cytometry, demonstrates the potential of these compounds to induce cell cycle arrest.

Table 1: Effect of Chamaejasmine on Cell Cycle Distribution of MDA-MB-231 Human Breast Cancer Cells [1]

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)54.2129.1816.61
445.1225.0229.86
830.1518.2351.62
1615.4318.0266.55

Table 2: Effect of Chamaejasmin B on Cell Cycle Distribution of B16F0 Mouse Melanoma Cells

Treatment Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)51.0940.228.69
362.3428.549.12
671.5821.177.25
979.9118.181.91

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, MCF-7, or B16F10) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for NCB).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate detector (typically FL2 or PE-Texas Red channel).

  • Data Acquisition and Analysis: Acquire data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots, and then generate a histogram of the PI fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Signaling Pathways of Neochamaejasmin-Induced Cell Cycle Arrest

The following diagram illustrates the signaling pathways that are potentially activated by this compound, leading to cell cycle arrest. This is a composite pathway based on findings for Neochamaejasmin A and Chamaejasmine.

Neochamaejasmin_B_Signaling_Pathway NCB This compound MAPK JNK / p38 MAPK Signaling NCB->MAPK NFkB NF-κB Signaling NCB->NFkB Cyclin_CDK_G1 Cyclin D / CDK4 Cyclin E / CDK2 Downregulation NCB->Cyclin_CDK_G1 Cyclin_CDK_G2M Cyclin A / CDK2 Cyclin B1 / CDC2 Downregulation NCB->Cyclin_CDK_G2M p53 p53 Activation MAPK->p53 NFkB->p53 p21_p27 p21 / p27 Upregulation p53->p21_p27 p21_p27->Cyclin_CDK_G1 Inhibition p21_p27->Cyclin_CDK_G2M Inhibition G1_Arrest G1/S Phase Arrest Cyclin_CDK_G1->G1_Arrest G2M_Arrest G2/M Phase Arrest Cyclin_CDK_G2M->G2M_Arrest

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

The diagram below outlines the key steps in the experimental workflow for analyzing cell cycle arrest induced by this compound.

Experimental_Workflow start Start: Seed Cancer Cells treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest and Wash Cells treatment->harvest fix Fix Cells with 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analysis Data Analysis: Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis end End: Determine Cell Cycle Arrest analysis->end

Caption: Workflow for flow cytometry analysis of cell cycle arrest.

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Neochamaejasmin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochamaejasmin B (NCB) is a biflavonoid compound that has garnered interest for its potential anti-cancer properties. Emerging evidence suggests that NCB, and its related compounds, can induce apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, making it a critical area of study in drug development. Western blotting is a widely used and powerful technique to detect and quantify the expression of specific proteins, providing valuable insights into the molecular mechanisms of apoptosis.

These application notes provide a detailed protocol for performing Western blot analysis to assess the expression of key apoptosis markers in cells treated with this compound. The protocol is designed to be a comprehensive guide for researchers investigating the pro-apoptotic effects of NCB and similar compounds.

Key Apoptosis Markers

The mitochondrial-mediated pathway of apoptosis is a common mechanism induced by various stimuli, including chemotherapeutic agents. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Key markers for assessing NCB-induced apoptosis include:

  • Bcl-2 Family Proteins: This family consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased ratio favoring apoptosis.[1]

  • Caspases: These are a family of cysteine proteases that execute the apoptotic process. Initiator caspases (e.g., Caspase-9) are activated upstream and in turn activate executioner caspases (e.g., Caspase-3). The cleavage of pro-caspases into their active, cleaved forms is a hallmark of apoptosis.

  • Poly (ADP-ribose) polymerase (PARP): This is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. The detection of cleaved PARP is a reliable indicator of apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative changes in the expression of key apoptosis markers after treatment with Neochamaejasmin A (NCA), a closely related analogue of this compound, and Chamaejasmin B (CHB). This data is derived from densitometric analysis of Western blot bands in published studies and is presented as fold change relative to untreated control cells.

Apoptosis MarkerTreatmentCell LineConcentrationFold Change vs. ControlReference
Bax Neochamaejasmin AHepG236.9 µM~1.5[2]
73.7 µM~2.0[2]
147.5 µM~2.5[2]
Bcl-2 Neochamaejasmin AHepG236.9 µM~0.8[2]
73.7 µM~0.6[2]
147.5 µM~0.4[2]
Cleaved Caspase-3 Neochamaejasmin AHepG236.9 µM~1.8[2]
73.7 µM~2.2[2]
147.5 µM~2.8[2]
Bax Chamaejasmin BB16F03 µg/mL~1.5[3]
6 µg/mL~2.0[3]
9 µg/mL~2.5[3]
Bcl-2 Chamaejasmin BB16F03 µg/mL~0.7[3]
6 µg/mL~0.5[3]
9 µg/mL~0.3[3]
Cleaved Caspase-3 Chamaejasmin BB16F03 µg/mL~1.7[3]
6 µg/mL~2.3[3]
9 µg/mL~2.9[3]
Caspase-9 Chamaejasmin BB16F03 µg/mL~1.6[3]
6 µg/mL~2.1[3]
9 µg/mL~2.6[3]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HepG2, B16F0) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).

  • Treatment Incubation: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest NCB concentration. Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies specific for the apoptosis markers of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Visualizations

NeochamaejasminB_Apoptosis_Pathway NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS ERK_JNK ↑ p-ERK1/2 & p-JNK ROS->ERK_JNK Bax ↑ Bax ERK_JNK->Bax Bcl2 ↓ Bcl-2 ERK_JNK->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 ↑ Cleaved Caspase-9 CytochromeC->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Sample_Boiling Sample Boiling with Laemmli Buffer Protein_Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quantification Densitometry & Quantification Imaging->Quantification

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Experimental Design of Neochamaejasmin B (NCB) Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neochamaejasmin B (NCB) is a biflavonoid isolated from the root of Stellera chamaejasme L. that has demonstrated significant biological activity in preclinical studies. In vitro evidence suggests potent anti-proliferative effects against various cancer cell lines, mediated through the induction of cell cycle arrest, apoptosis, and DNA damage. Furthermore, NCB has been identified as an inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), suggesting its potential to enhance the bioavailability and efficacy of co-administered therapeutic agents. These promising attributes warrant further investigation through well-designed in vivo studies in murine models to evaluate its therapeutic potential, pharmacokinetic profile, and safety.

These application notes provide a comprehensive framework for the in vivo experimental design of this compound studies in mice, covering anti-cancer efficacy, pharmacokinetic analysis, toxicology assessment, and anti-inflammatory potential. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

Preclinical In Vivo Anti-Cancer Efficacy Studies

Based on the potent in vitro anti-cancer activity of NCB and related compounds like Chamaejasmin B (CHB), a xenograft mouse model is the recommended approach to evaluate its in vivo anti-tumor efficacy.

Recommended Mouse Model

Immunocompromised mice are essential for xenograft studies to prevent the rejection of human tumor cells.

  • Nude Mice (Athymic): Lacking a thymus, these mice have a deficient T-cell immune system, making them suitable for the engraftment of a wide range of human cancer cell lines.

  • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: These mice lack both T and B cells and have deficient natural killer (NK) cell function, allowing for the engraftment of a broader spectrum of human tumors, including those that are difficult to grow in nude mice.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model to assess the efficacy of NCB against a specific cancer cell line.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer, based on high in vitro sensitivity) under standard sterile conditions.

  • Cell Preparation: On the day of inoculation, harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^6 cells/100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse (6-8 weeks old).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally (p.o.) or via intraperitoneal (i.p.) injection daily.

    • NCB Treatment Groups: Administer NCB at different dose levels (e.g., 1.5 mg/kg and 3.0 mg/kg, based on effective doses of the related compound CHB) daily by the same route as the control.[1][2]

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer model being studied.

  • Efficacy Endpoints:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Record mouse body weight every 2-3 days as an indicator of toxicity.

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Post-Mortem Analysis:

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

    • Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting to assess signaling pathway modulation).

Data Presentation: Anti-Cancer Efficacy

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDMean Final Tumor Weight (g) ± SDTumor Growth Inhibition (%)
Vehicle Control-0
NCB1.5
NCB3.0
Positive ControlSpecify

Experimental Workflow: Anti-Cancer Efficacy Study

G cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Harvest & Resuspension cell_culture->cell_prep inoculation Subcutaneous Inoculation cell_prep->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle, NCB, Positive Control) randomization->treatment endpoints Efficacy Endpoints (Tumor Volume, Body Weight) treatment->endpoints euthanasia Euthanasia & Tumor Excision endpoints->euthanasia post_mortem Post-Mortem Analysis (Histology, Molecular) euthanasia->post_mortem

Workflow for In Vivo Anti-Cancer Efficacy Study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of NCB is crucial for its development as a therapeutic agent.

Recommended Mouse Strain
  • CD-1 or BALB/c Mice: These are commonly used outbred and inbred strains, respectively, for pharmacokinetic studies due to their well-characterized physiology.

Experimental Protocol: Single-Dose Pharmacokinetic Study
  • Animal Acclimatization: Acclimatize male and female mice (n=3-4 per time point per route) for at least one week before the study.

  • Dose Formulation: Prepare a formulation of NCB suitable for intravenous (i.v.) and oral (p.o.) administration (e.g., dissolved in a vehicle like DMSO and further diluted in saline or polyethylene glycol).

  • Dose Administration:

    • Intravenous Group: Administer a single bolus dose of NCB (e.g., 1-5 mg/kg) via the tail vein.

    • Oral Gavage Group: Administer a single dose of NCB (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of NCB in mouse plasma.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)N/A
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Toxicology Studies

Assessing the safety profile of NCB is a critical step in its preclinical development.

Recommended Mouse Strain
  • Swiss Albino or CD-1 Mice: These outbred strains are commonly used for general toxicology studies.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 (median lethal dose) and identify signs of acute toxicity.

  • Dose-Ranging: Start with a preliminary dose-ranging study to determine the approximate range of toxicity.

  • Main Study (Up-and-Down Procedure):

    • Administer a single oral dose of NCB to one mouse.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the mouse survives, the next mouse receives a higher dose. If the mouse dies, the next mouse receives a lower dose.

    • Continue this procedure until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Clinical Observations: Record clinical signs of toxicity daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.

Data Presentation: Acute Toxicity

Table 3: Acute Oral Toxicity of this compound in Mice

ParameterValue
Estimated LD50 (mg/kg)
95% Confidence Interval (mg/kg)
Key Clinical Signs of Toxicity
Target Organs of Toxicity
No-Observed-Adverse-Effect Level (NOAEL) (mg/kg)

In Vivo Anti-Inflammatory Studies

The plant from which NCB is derived, Stellera chamaejasme, has been used in traditional medicine for inflammatory conditions, suggesting that NCB may possess anti-inflammatory properties.

Recommended Mouse Model
  • BALB/c or C57BL/6 Mice: These strains are commonly used for inflammation models.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Groups: Randomize mice into control and treatment groups (n=6-8 per group).

  • Treatment: Administer vehicle or NCB (at various doses, e.g., 10, 30, 100 mg/kg, p.o.) one hour before the induction of inflammation. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation: Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

  • Mechanism of Action (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for analysis of pro-inflammatory mediators (e.g., TNF-α, IL-6, COX-2) by ELISA or RT-PCR.

Data Presentation: Anti-Inflammatory Activity

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h ± SD% Inhibition of Edema at 3h
Vehicle Control-0
NCB10
NCB30
NCB100
Positive ControlSpecify

Signaling Pathway Modulation

Based on studies of the structurally related compound Neochamaejasmin A (NCA), NCB is hypothesized to exert its anti-cancer effects through the induction of oxidative stress and modulation of the MAPK signaling pathway.[3][4]

Proposed Signaling Pathway: ROS-Mediated Apoptosis via MAPK Pathway

G NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ERK ↑ p-ERK1/2 ROS->ERK JNK ↑ p-JNK ROS->JNK Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK MAPK Pathway ERK->Apoptosis JNK->Apoptosis

Proposed ROS-Mediated Apoptotic Signaling Pathway of NCB.

This pathway can be investigated using Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspase-3, p-ERK, p-JNK) in tumor tissues collected from the in vivo anti-cancer efficacy study.

Experimental Protocol: Western Blot Analysis
  • Protein Extraction: Homogenize frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to thoroughly evaluate the therapeutic potential and safety profile of this compound in mouse models.

References

Application Notes and Protocols for P-glycoprotein Inhibition Assay Using Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an ATP-dependent efflux pump.[1][2] It plays a significant role in limiting the cellular uptake and distribution of a wide array of xenobiotics and therapeutic agents.[1][3] In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding anticancer drugs.[2][4] Consequently, the inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[1] Neochamaejasmin B (NCB), a biflavonoid isolated from the roots of Stellera chamaejasme L., has been identified as an inhibitor of P-gp.[5][6] This document provides detailed application notes and protocols for assessing the P-gp inhibitory activity of NCB.

Principle of P-glycoprotein Inhibition Assays

P-gp inhibition assays are designed to evaluate the ability of a test compound to block the efflux activity of the P-gp transporter. This is typically achieved by measuring the intracellular accumulation or transmembrane transport of a known P-gp substrate in the presence and absence of the inhibitor. An effective P-gp inhibitor will increase the intracellular concentration or enhance the net apical-to-basolateral transport of the P-gp substrate. Common substrates used in these assays include fluorescent dyes like Rhodamine 123 and Calcein-AM, or clinically relevant drugs such as Digoxin.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the P-glycoprotein inhibitory and cytotoxic effects of this compound.

ParameterCell LineValueReference
P-gp Inhibition
Inhibition Constant (Kᵢ)MDCK-hMDR145.25 μM[6]
Uncompetitive Inhibition Constant (Kᵢ')MDCK-hMDR139.45 μM[6]
Rhodamine 123 Efflux Ratio (50 μM NCB)MDCK-hMDR1Decrease from 6.59 to 2.41[6]
Rhodamine 123 Intracellular Accumulation (80 μM NCB)MDCK-hMDR15.7-fold higher than Verapamil (100 μM)[6]
Cytotoxicity
IC₅₀ (40h incubation)MDCK20.60 μM[6]
IC₅₀ (40h incubation)MDCK-hMDR1210.9 μM[6]

Experimental Protocols

Cell Culture and Maintenance

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-hMDR1) are a suitable model for in vitro P-gp inhibition studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., 200 µg/mL G418) to maintain MDR1 expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

Prior to the inhibition assay, it is essential to determine the non-toxic concentration range of this compound.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed MDCK and MDCK-hMDR1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0-200 μM) for the desired incubation period (e.g., 40 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123.

  • Materials:

    • MDCK-hMDR1 cells seeded in 24-well plates.

    • Hanks' Balanced Salt Solution (HBSS).

    • Rhodamine 123 (R-123).

    • This compound (NCB).

    • Verapamil (positive control inhibitor).

    • Triton X-100 lysis buffer (0.1% v/v in PBS).

  • Procedure:

    • Wash the confluent cell monolayers three times with pre-warmed HBSS (37°C).

    • Pre-incubate the cells for 20 minutes with HBSS, Verapamil (e.g., 100 μM), or different concentrations of NCB.

    • Add R-123 to a final concentration of 5 μM to each well and incubate for 60 minutes at 37°C.

    • Terminate the experiment by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% Triton X-100 in PBS for 15 minutes at 37°C.

    • Measure the fluorescence of the cell lysates (Excitation: 485 nm, Emission: 530 nm).

    • Normalize the fluorescence intensity to the protein concentration of each sample.

Bidirectional Transport Assay

This assay evaluates the effect of NCB on the directional transport of a P-gp substrate across a polarized cell monolayer.

  • Materials:

    • MDCK-hMDR1 cells grown on permeable supports (e.g., Transwell inserts).

    • HBSS.

    • Rhodamine 123.

    • This compound.

    • Verapamil.

  • Procedure:

    • Culture MDCK-hMDR1 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add R-123 (e.g., 5 μM) with or without NCB to the apical chamber. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport: Add R-123 with or without NCB to the basolateral chamber. Collect samples from the apical chamber at the same time points.

    • Analyze the concentration of R-123 in the collected samples using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Visualizations

P-glycoprotein Efflux Mechanism and Inhibition

P_gp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular cluster_inhibitor Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP 3. ATP Hydrolysis Drug_out Drug Substrate Pgp->Drug_out 4. Drug Efflux Drug_in Drug Substrate Drug_in->Pgp 1. Drug Binding ATP ATP ATP->Pgp 2. ATP Binding NCB This compound (NCB) NCB->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for P-gp Inhibition Assay

Pgp_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture MDCK-hMDR1 Cells Cytotoxicity Determine Non-Toxic NCB Concentration (MTT Assay) Cell_Culture->Cytotoxicity Cell_Seeding Seed Cells for Assay Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate Cells with NCB or Control Cell_Seeding->Pre_incubation Substrate_Addition Add P-gp Substrate (e.g., Rhodamine 123) Pre_incubation->Substrate_Addition Incubation Incubate (e.g., 60 min at 37°C) Substrate_Addition->Incubation Measurement Measure Substrate Level (Fluorescence/Radioactivity) Incubation->Measurement Calculation Calculate Accumulation/ Transport & Inhibition Measurement->Calculation Result Determine IC50 / Ki Calculation->Result

Caption: Workflow for assessing P-glycoprotein inhibition using a cell-based assay.

References

Application Note & Protocol: Quantification of Neochamaejasmin B in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neochamaejasmin B (NCB) is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. Recent studies have shown that NCB possesses various pharmacological activities, including potential anticancer properties and the ability to modulate drug transporters, which may affect the pharmacokinetics of co-administered drugs[1]. To facilitate pharmacokinetic and toxicokinetic studies of this compound, a sensitive and reliable analytical method for its quantification in biological matrices is essential.

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and employs quercetin as an internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents
  • This compound (purity >98%)

  • Quercetin (Internal Standard, IS; purity >98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Control plasma (species as required, e.g., rat, human)

Instrumentation
  • A UPLC system coupled with a triple quadrupole mass spectrometer.

  • A C18 analytical column (e.g., Acquity UPLC HSS T3, 100 × 2.1 mm, 1.8 µm or Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 μm)[2][3].

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 analytical column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 - 0.4 mL/min[2][3]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 4 °C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 541.1 → 415.1

    • Quercetin (IS): m/z 301.0 → 151.0[2][3]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: Collision energy and cone voltage should be optimized for the specific instrument used.

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and Quercetin (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standard solutions for the calibration curve.

  • Calibration Standards: Spike control plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 2, 80, and 800 ng/mL).

  • Internal Standard Working Solution: Dilute the Quercetin stock solution with methanol to a final concentration of 100 ng/mL.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Quercetin internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The described LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria and expected performance is provided in the table below.

Parameter Typical Acceptance Criteria Example Performance Data (for similar compounds)
Linearity (r²) ≥ 0.99> 0.9956[4]
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.51 to 0.64 ng/mL[4]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10.2%[4]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10.2%[4]
Accuracy (%RE) Within ±15% (±20% at LLOQ)-11.79% to 9.21%[4]
Recovery (%) Consistent, precise, and reproducibleTypically > 80%
Matrix Effect Within acceptable limits (e.g., 85-115%)Minimal
Stability (Freeze-thaw, short-term, long-term, post-preparative) Within ±15% of nominal concentrationStable under typical laboratory conditions

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Calibrant, or QC) Spike Spiking Plasma->Spike IS Internal Standard (IS) Quercetin Solution IS->Spike AddSolvent Add Ethyl Acetate Spike->AddSolvent Vortex1 Vortex Mix AddSolvent->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex & Centrifuge Reconstitute->Vortex2 Inject Inject into LC-MS/MS System Vortex2->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and other applications in drug development and biomedical research. The use of a simple liquid-liquid extraction procedure and a common internal standard makes this method accessible and easy to implement in a bioanalytical laboratory.

References

Application Notes and Protocols: Synthesis and Evaluation of Neochamaejasmin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Neochamaejasmin B analogues and derivatives, along with detailed protocols for evaluating their biological activity. This compound, a naturally occurring biflavonoid, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. The synthesis of analogues allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues, which are part of the broader biflavonoid class of compounds, can be achieved through various modern organic chemistry techniques. The core principle involves the coupling of two flavonoid monomers. Key strategies include Suzuki-Miyaura cross-coupling for C-C linked analogues and Williamson ether synthesis for C-O-C linked derivatives.

A general workflow for the synthesis and evaluation of these analogues is depicted below.

G cluster_synthesis Synthesis of Analogues cluster_evaluation Biological Evaluation start Flavonoid Monomer Synthesis/ Functionalization cc_coupling C-C Coupling (e.g., Suzuki-Miyaura) start->cc_coupling coc_coupling C-O-C Coupling (e.g., Williamson Ether Synthesis) start->coc_coupling purification Purification and Characterization (HPLC, NMR, MS) cc_coupling->purification coc_coupling->purification analogues This compound Analogues purification->analogues cytotoxicity Cytotoxicity Screening (MTT Assay) analogues->cytotoxicity apoptosis Apoptosis Induction (Caspase Activity Assay) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

Experimental Protocols: Synthesis

Protocol for Synthesis of a C-C Linked this compound Analogue via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a C8-C8' linked biflavone, a common structural motif in this compound analogues.

Materials:

  • 8-Iodo-flavone derivative (1.0 eq)

  • Flavone-8-boronic acid or pinacol ester derivative (1.5 eq)

  • Pd(PPh₃)₄ (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous dioxane

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the 8-iodo-flavone derivative and the flavone-8-boronic acid derivative.

  • Add Pd(PPh₃)₄ and Cs₂CO₃ to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-C linked biflavonoid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Synthesis of a C-O-C Linked this compound Analogue via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether-linked biflavone.

Materials:

  • Hydroxy-flavone derivative (1.0 eq)

  • Bromo-flavone derivative (1.0 eq)

  • K₂CO₃ (3.0 eq)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the hydroxy-flavone derivative and K₂CO₃.

  • Add anhydrous acetone or DMF.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add the bromo-flavone derivative to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified C-O-C linked biflavonoid by NMR and HRMS.

Biological Evaluation Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density and treat with this compound analogues at various concentrations for 24 hours.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Allow the plate and the reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized analogues.

Table 1: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

Compound IDLinker TypeModificationA549 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)[1]
NCB-1 (Analogue) C8-C8'4'-OCH₃Data to be filledData to be filledData to be filled
NCB-2 (Analogue) C3'-O-C6"7-OHData to be filledData to be filledData to be filled
Chamaejasmenin B C3-C3"-1.084.323.21
Neochamaejasmin C C3-C3"-3.078.156.43
Doxorubicin --Reference valueReference valueReference value

IC₅₀ values are presented as mean ± SD from at least three independent experiments.

Table 2: Caspase-3/7 Activation by this compound Analogues in A549 Cells

Compound IDConcentration (µM)Fold Increase in Caspase-3/7 Activity
NCB-1 (Analogue) 1Data to be filled
5Data to be filled
10Data to be filled
NCB-2 (Analogue) 1Data to be filled
5Data to be filled
10Data to be filled
Staurosporine (Positive Control) 1Reference value

Fold increase is relative to the vehicle-treated control.

Signaling Pathway Analysis

Neochamaejasmin A, a related biflavonoid, has been shown to induce apoptosis through the ROS-dependent activation of the ERK1/2 and JNK signaling pathways.[2][3][4] The following diagram illustrates this proposed pathway, which can be investigated for novel this compound analogues.

G NCB This compound Analogue ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS ERK ↑ p-ERK1/2 ROS->ERK JNK ↑ p-JNK ROS->JNK Bax ↑ Bax ERK->Bax JNK->Bax Mito Mitochondrial Dysfunction Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound analogue-induced apoptosis.

Protocol for Western Blot Analysis of ERK and JNK Phosphorylation

Materials:

  • Human cancer cell lines

  • This compound analogues

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound analogues at their IC₅₀ concentrations for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.

By following these detailed protocols, researchers can effectively synthesize and evaluate novel this compound analogues, contributing to the discovery of new and potent therapeutic agents.

References

Protocol for Assessing DNA Damage Induced by Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Neochamaejasmin B (NCB) is a biflavonoid compound that has garnered interest for its potential anti-cancer properties. Emerging evidence suggests that, like other related natural compounds, NCB may exert its cytotoxic effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2] The integrity of DNA is paramount for normal cellular function and survival, and damage to DNA can trigger a complex signaling network known as the DNA Damage Response (DDR).[3][4] This response pathway coordinates DNA repair, cell cycle checkpoints, and, if the damage is irreparable, programmed cell death.[5] Therefore, elucidating the extent and mechanism of DNA damage induced by NCB is crucial for its development as a potential therapeutic agent.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the DNA-damaging potential of this compound in a cellular context. The described methods include the single-cell gel electrophoresis (comet) assay for detecting DNA strand breaks, immunofluorescence staining for γ-H2AX foci to visualize DNA double-strand breaks, and Western blotting to analyze the activation of key proteins in the DNA damage response signaling pathway.

Expected Outcomes

By following these protocols, researchers can expect to:

  • Quantify the extent of single and double-strand DNA breaks induced by this compound.

  • Visualize and enumerate DNA double-strand breaks within individual cells.

  • Determine the activation status of key DNA damage sensor and effector proteins.

  • Gain insights into the signaling pathways initiated by NCB-induced DNA damage.

This information will be invaluable for understanding the mechanism of action of this compound and for its preclinical evaluation as an anti-cancer agent.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.

Table 1: Quantification of DNA Damage using the Comet Assay

Treatment GroupConcentration (µM)Mean Tail Moment% DNA in Tail (Mean ± SD)Olive Tail Moment (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., H₂O₂)

Table 2: Analysis of γ-H2AX Foci Formation

Treatment GroupConcentration (µM)Mean Number of γ-H2AX Foci per Cell (± SD)Percentage of Foci-Positive Cells (>5 foci)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., Etoposide)

Table 3: Western Blot Analysis of DNA Damage Response Proteins

Treatment GroupConcentration (µM)Relative Expression of p-ATM (Ser1981)Relative Expression of p-ATR (Ser428)Relative Expression of p-p53 (Ser15)Relative Expression of γ-H2AX
Vehicle Control01.01.01.01.0
This compoundX
This compoundY
This compoundZ

Experimental Protocols

Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][7] Under alkaline conditions, the assay can detect both single and double-strand breaks.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Seed cells to achieve 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control (e.g., 100 µM H₂O₂ for 15 minutes on ice).

  • Cell Harvesting: Wash cells with ice-cold PBS, then detach using trypsin-EDTA. Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C). Pipette the mixture onto a comet assay slide pre-coated with NMPA. Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Immerse the slides in ice-cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[8]

  • DNA Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Incubate for 20-40 minutes to allow for DNA unwinding.[9]

  • Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to determine parameters such as tail moment, percentage of DNA in the tail, and Olive tail moment.

Protocol 2: Immunofluorescence for γ-H2AX Foci Formation

The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[10] Visualizing γ-H2AX foci through immunofluorescence allows for the quantification of DSBs.[11]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1. Include a positive control (e.g., 10 µM etoposide for 1 hour).

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[12] Wash again with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. Cells with more than 5-10 foci are typically considered positive.

Protocol 3: Western Blotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, allowing for the assessment of the activation of key players in the DDR pathway.[13]

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-ATR (Ser428), anti-p-p53 (Ser15), anti-γ-H2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays DNA Damage Assessment cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment control Vehicle & Positive Controls start->control comet Comet Assay (Single/Double Strand Breaks) treatment->comet gamma_h2ax γ-H2AX Staining (Double Strand Breaks) treatment->gamma_h2ax western Western Blotting (DDR Protein Activation) treatment->western control->comet control->gamma_h2ax control->western quant_comet Quantify Comet Parameters comet->quant_comet quant_foci Count γ-H2AX Foci gamma_h2ax->quant_foci quant_wb Densitometry of Protein Bands western->quant_wb interpretation Mechanism of NCB-Induced DNA Damage quant_comet->interpretation quant_foci->interpretation quant_wb->interpretation

Caption: Experimental workflow for assessing this compound-induced DNA damage.

DNA_Damage_Signaling_Pathway cluster_DDR DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation H2AX γ-H2AX Formation ATM_ATR->H2AX Phosphorylation DNA_Repair DNA Repair ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for this compound-induced DNA damage response.

References

Troubleshooting & Optimization

Improving Neochamaejasmin B solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neochamaejasmin B, focusing on challenges related to its solubility in cell culture applications.

Troubleshooting Guides

One of the primary challenges in working with this compound is its low aqueous solubility, which can lead to precipitation when preparing solutions for cell culture experiments. This guide provides methods to improve its solubility and troubleshoot common issues.

Issue: this compound precipitates out of solution when added to cell culture medium.

This is a common problem due to the hydrophobic nature of this compound, a biflavonoid. The key is to first dissolve it in an appropriate organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous cell culture medium.

Recommended Solubilization Methods
MethodSolventStock ConcentrationFinal Solvent Conc. in MediaAdvantagesDisadvantages
Co-solvency Dimethyl sulfoxide (DMSO)1-10 mM (estimated)≤ 0.5% (v/v)High solubilizing power for nonpolar compounds.[1]Can be toxic to cells at higher concentrations.
Complexation CyclodextrinsVariableVariableCan increase aqueous solubility and bioavailability.May alter the effective concentration of the compound.
Amorphous Solid Dispersion With polymers like PVP K-30Not specifiedNot applicable for direct cell culture additionSignificantly enhances aqueous solubility and dissolution rate.Requires specialized formulation steps.
Experimental Protocol: Preparing this compound for Cell Culture using DMSO

This protocol is based on methods used for structurally similar biflavonoids and general practices for hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh out a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a stock solution of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 5.425 mg of this compound (Molecular Weight: 542.5 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate at room temperature if necessary to ensure it is fully dissolved. Visually inspect the solution to ensure there are no particulates.

  • Serial Dilution (if necessary):

    • If you need to make a wide range of concentrations, it is best to perform serial dilutions of your high-concentration stock in DMSO before diluting in media.

  • Dilution into Cell Culture Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare the final working concentration, add the stock solution to the pre-warmed medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Immediately after adding the stock solution, gently mix the medium by pipetting or inverting the tube to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.

    • Important: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. A 1:1000 dilution results in a 0.1% DMSO concentration.

  • Control Group:

    • Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other hydrophobic biflavonoids for in vitro studies.[2] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar compounds.[1]

Q2: My this compound precipitates after I add it to the cell culture media. What can I do?

A2: Precipitation upon addition to aqueous media is a common issue. Here are some troubleshooting steps:

  • Ensure your stock solution is fully dissolved: Before diluting, make sure there are no visible crystals in your DMSO stock.

  • Lower the final concentration: The working concentration of this compound in cell culture is typically in the low micromolar range. Exceeding its solubility limit in the final medium will cause it to precipitate.

  • Decrease the final DMSO concentration: While counterintuitive, sometimes a lower final DMSO percentage can help if the compound is "crashing out" due to a sharp change in solvent polarity.

  • Add stock to warmed media: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can help maintain solubility.

  • Mix immediately and thoroughly: Rapidly disperse the small volume of DMSO stock into the larger volume of media to avoid localized high concentrations.

Q3: What are the typical working concentrations of this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and the endpoint being measured. Studies on the related compound, neochamaejasmin C, have shown anti-proliferative effects with IC50 values ranging from 3.07 to 15.97 µmol/L in various human cancer cell lines.[3] Another related compound, Neochamaejasmin A, has been used at concentrations up to 147.5 µM in studies on human hepatoma cells.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can I store my this compound stock solution? If so, how?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Ensure the vials are tightly sealed to prevent absorption of water, as DMSO is hygroscopic.

Q5: What are the known biological activities and signaling pathways affected by this compound?

A5: this compound has demonstrated several biological activities, including:

  • Anti-proliferative effects: It has been shown to inhibit the growth of various human cancer cell lines.[3]

  • Induction of apoptosis and cell cycle arrest: Like other biflavonoids from Stellera chamaejasme, it is known to induce programmed cell death and halt the cell cycle.[3]

  • Inhibition of efflux pumps: this compound can inhibit the function of multidrug resistance proteins such as MRP2 and BCRP, which may enhance the efficacy of other co-administered drugs.[5]

While the specific signaling pathways for this compound are not fully elucidated, a related compound, Neochamaejasmin A, has been shown to induce apoptosis through the ROS-dependent activation of the ERK1/2 and JNK signaling pathways.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Medium (e.g., 1:1000 for 10 µM) store->dilute Use stored aliquot warm_media Pre-warm Cell Culture Medium to 37°C warm_media->dilute vehicle Vehicle Control (Medium + same % DMSO) warm_media->vehicle mix Mix Immediately dilute->mix treat Treat Cells mix->treat vehicle->treat

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway NCB This compound ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS ERK_JNK Activation of ERK1/2 & JNK ROS->ERK_JNK Mitochondria Mitochondrial Dysfunction ERK_JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated signaling pathway for biflavonoids like this compound.

References

Neochamaejasmin B stability issues in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neochamaejasmin B. The information provided addresses common stability issues encountered in DMSO and aqueous solutions during experiments.

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer or Cell Culture Media

  • Question: I dissolved my this compound in DMSO to make a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms. What should I do?

  • Answer: This is a common issue for hydrophobic compounds like many biflavonoids when transferring from a high-concentration organic stock to an aqueous solution. Here are several troubleshooting steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to avoid cell toxicity and reduce the chances of precipitation. You may need to prepare a more diluted intermediate stock solution in DMSO before the final dilution into the aqueous medium.

    • Step-wise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.

    • Pre-warm the Aqueous Solution: Warming your buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

    • Increase Mixing: Add the DMSO stock drop-wise to the aqueous solution while gently vortexing or stirring to ensure rapid and even dispersion.

    • Use of a Co-solvent: In some instances, the use of a co-solvent like PEG400 or Tween 80 in the final aqueous solution can help maintain solubility. However, the compatibility of any co-solvent with your specific experimental setup must be validated.

    • Check for Saturation: It's possible you are exceeding the solubility limit of this compound in your final aqueous solution. Try working with a lower final concentration of the compound.

Issue 2: Loss of Compound Activity Over Time in Aqueous Solutions

  • Question: I've prepared my working solution of this compound in an aqueous buffer, but I seem to lose biological activity in my assays over a few hours. Why is this happening?

  • Answer: Flavonoids, the class of compounds this compound belongs to, can be unstable in aqueous solutions. The loss of activity is likely due to degradation. Here's how to troubleshoot this:

    • Prepare Fresh Solutions: The most effective way to mitigate degradation in aqueous solutions is to prepare the working solution immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods.

    • pH of the Solution: The stability of flavonoids is often pH-dependent. While specific data for this compound is not available, flavonoids are generally more stable in slightly acidic conditions. If your experimental conditions allow, investigate if adjusting the pH of your buffer improves stability.

    • Temperature: Higher temperatures can accelerate the degradation of flavonoids in aqueous solutions. If possible, conduct your experiments at a controlled and minimized temperature. For storage of stock solutions, always use low temperatures (-20°C or -80°C).

    • Light Exposure: Protect your solutions from light, as UV radiation can contribute to the degradation of some flavonoids. Use amber vials or cover your containers with foil.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. A stock concentration of 10 mM is common. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).

  • In DMSO: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] If storing at -20°C for longer than a month, it is advisable to re-qualify the solution to ensure its efficacy.[1]

Q3: Is it normal for my DMSO stock of this compound to be frozen at room temperature?

A3: Yes, DMSO has a relatively high freezing point of 18.5°C (65.3°F). If your lab's room temperature is below this, the DMSO stock solution will solidify. You can gently warm the vial to room temperature to thaw it before use.

Q4: How does the presence of water in DMSO affect the stability of this compound?

A4: While specific data for this compound is unavailable, studies on other compounds have shown that the presence of water in DMSO can be more detrimental to compound stability than oxygen.[2] It is crucial to use anhydrous DMSO to prepare stock solutions to minimize degradation during long-term storage.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively studied. However, related flavonoids are known to degrade in aqueous solutions, often through oxidation or hydrolysis, which can involve the opening of the heterocyclic C-ring. The stability is influenced by factors like pH and the substitution pattern on the flavonoid rings.

Quantitative Data Summary

Currently, there is a lack of specific quantitative stability data (e.g., degradation rate constants, half-life) for this compound in the public domain. The following table provides general stability guidelines for compounds in DMSO based on available literature.

Storage ConditionSolventDurationStability Notes
-80°C DMSO6 monthsGenerally considered the optimal condition for long-term storage of DMSO stock solutions.[1]
-20°C DMSO1 monthSuitable for short to medium-term storage.[1] Efficacy should be checked if stored for longer.[1]
4°C Wet DMSO (90/10)2 yearsA study on a diverse set of compounds showed that 85% were stable under these conditions, suggesting reasonable stability for many compounds in DMSO containing some water.[3]
Room Temperature DMSOVariesNot recommended for long-term storage. Stability is highly compound-dependent.
Aqueous Solution (e.g., PBS, Media) WaterHoursFlavonoids are often unstable in aqueous solutions. It is strongly recommended to prepare these solutions fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution gently to ensure it is homogenous.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium or buffer to achieve the final desired concentration.

    • When diluting, add the DMSO stock solution to the aqueous medium while gently mixing to ensure rapid dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation NCB_powder This compound (Solid Powder) dissolve Dissolve & Vortex/Sonicate NCB_powder->dissolve DMSO Anhydrous DMSO DMSO->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot storage Store at -80°C aliquot->storage thaw_stock Thaw Aliquot storage->thaw_stock dilute Dilute Stock into Medium (with gentle mixing) thaw_stock->dilute medium Pre-warmed (37°C) Aqueous Medium medium->dilute working_solution Final Working Solution (<0.5% DMSO) dilute->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately

Caption: Experimental workflow for the preparation of this compound solutions.

signaling_pathway NCB This compound ROS ROS Generation NCB->ROS induces ASK1 ASK1 ROS->ASK1 activates RAF RAF ROS->RAF activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis JNK->Apoptosis promotes MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->cJun activates ERK1_2->Apoptosis promotes cJun->Apoptosis promotes JNK_inhibitor SP600125 JNK_inhibitor->JNK ERK_inhibitor PD0325901 ERK_inhibitor->MEK1_2

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Neochamaejasmin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neochamaejasmin B (NCB) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the isolation of this promising biflavonoid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to help you overcome challenges related to low extraction yield.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common factors?

Low yields are typically traced back to a few critical parameters. The most common issues include:

  • Suboptimal Solvent Choice: NCB, as a biflavonoid, has a specific polarity. Using a solvent that is too polar or too non-polar will result in poor extraction. Aqueous ethanol or methanol solutions are generally effective.

  • Inefficient Extraction Method: Traditional methods like maceration are often insufficient for extracting complex molecules from rigid plant cell walls. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly increase yield by improving cell disruption and mass transfer.[1]

  • Degradation of the Compound: Flavonoids can be sensitive to high temperatures and prolonged extraction times. Excessive heat during methods like Soxhlet extraction can lead to degradation of the target molecule.[2]

  • Poor Quality Plant Material: The concentration of NCB can vary depending on the age, geographical source, and storage conditions of the Stellera chamaejasme root material.

Q2: Which solvent system is generally recommended for biflavonoid extraction?

For biflavonoids like NCB, a hydroalcoholic solvent is typically most effective. The ideal solvent concentration balances the polarity to efficiently dissolve the target compound while minimizing the co-extraction of undesirable water-soluble or lipid-soluble impurities. Studies on various flavonoids show that an ethanol concentration in the range of 70-85% is often a successful starting point.[3] Optimizing the ethanol-to-water ratio for your specific plant material is a critical step.

Q3: How do modern techniques like Ultrasound-Assisted Extraction (UAE) compare to conventional methods?

Modern techniques offer significant advantages over conventional ones.[4]

  • Increased Yield: UAE and MAE disrupt plant cell walls more effectively through cavitation and localized heating, respectively, leading to a much higher release of intracellular contents.[3] Studies on similar compounds show these methods can increase yield by 1.5 to 3-fold compared to maceration or Soxhlet.[1]

  • Reduced Time and Solvent: These methods are significantly faster, often reducing extraction time from many hours to under 30 minutes.[5] This speed also reduces overall solvent consumption.

  • Lower Temperatures: UAE can be performed at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds like NCB.[4]

Q4: What is the most reliable method for quantifying the this compound in my extract?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for routine quantification of flavonoids.[6] It offers excellent specificity, accuracy, and reproducibility. For even higher sensitivity and structural confirmation, especially in complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) can be used.[7]

Troubleshooting Guide: Diagnosing Low Yield

Use the following Q&A guide and the accompanying flowchart to diagnose and resolve specific issues during your extraction process.

Issue 1: The crude extract yield is high, but the final purified NCB yield is low.

  • Question: Have you analyzed the composition of your crude extract via HPLC?

  • Answer: A high crude yield with low target compound concentration suggests that the extraction is not selective. You are likely co-extracting large amounts of other compounds like polysaccharides, lipids, or other flavonoids.

  • Solution:

    • Adjust Solvent Polarity: Modify the ethanol/water ratio. A higher ethanol percentage may reduce the extraction of highly polar impurities.

    • Implement a Pre-Extraction Step: Consider a pre-wash of the plant material with a non-polar solvent like hexane to remove lipids before the main extraction.

    • Optimize Purification: Review your column chromatography or other purification steps. Ensure the stationary phase and mobile phase are appropriate for separating NCB from closely related flavonoids.

Issue 2: The overall crude extract yield is very low.

  • Question: What extraction method, time, and temperature are you using?

  • Answer: A low crude yield points to inefficient extraction from the plant matrix. This is common with passive methods like maceration or when using insufficient energy in active methods.

  • Solution:

    • Switch to an Active Method: If using maceration, switch to UAE or MAE. These methods are proven to be more effective for flavonoids.[1]

    • Increase Energy Input: For UAE, ensure the ultrasonic power is adequate. For MAE, optimize the microwave power. Be mindful that excessive power can degrade the compound.[8]

    • Optimize Particle Size: Ensure your plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). This increases the surface area available for solvent penetration.[8]

    • Increase Solvent-to-Solid Ratio: A low ratio can lead to a saturated solution that prevents further extraction. Try increasing the ratio, for example, from 10:1 mL/g to 20:1 or 30:1 mL/g.[9]

Issue 3: HPLC analysis shows broad or tailing peaks for NCB.

  • Question: What are the parameters of your HPLC method (mobile phase pH, column type)?

  • Answer: Poor peak shape is an analytical issue that hinders accurate quantification. It can be caused by column degradation, improper mobile phase, or co-eluting impurities.

  • Solution:

    • Acidify the Mobile Phase: Flavonoids are phenolic compounds. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

    • Check Column Health: Flush the column or, if it's old, replace it. Ensure you are using a suitable column, such as a C18.[6]

    • Optimize Gradient: If using an isocratic method, switch to a gradient elution to better separate NCB from impurities that might be interfering with its peak.

Data Presentation

Table 1: Representative Comparison of Extraction Methods for Biflavonoids

Note: The following data is a representative summary based on published results for biflavonoids and related compounds from various plant sources, as direct comparative data for this compound is limited. The values illustrate the typical performance differences between methods.[1][10][11][12]

Extraction MethodSolventTemperature (°C)TimeRelative Yield (%)Key AdvantagesKey Disadvantages
Maceration 70% Ethanol25°C (Room Temp)24 - 72 hours30 - 45%Simple, low costVery slow, inefficient, high solvent use
Soxhlet 80% Ethanol80-90°C6 - 12 hours60 - 75%Efficient for some compoundsHigh temp can degrade NCB, slow
Ultrasound (UAE) 70% Ethanol50 - 60°C20 - 40 min90 - 100% Fast, high yield, low tempRequires specific equipment
Microwave (MAE) 70% Ethanol70 - 80°C10 - 20 min95 - 110% Very fast, highest yieldRisk of localized overheating

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a robust starting point for optimizing NCB extraction from dried Stellera chamaejasme root.

  • Sample Preparation:

    • Grind dried root material to a fine powder and pass it through a 40-mesh sieve.

    • Dry the powder in an oven at 60°C for 2 hours to remove residual moisture.

  • Extraction:

    • Weigh 10.0 g of the dried powder into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 85% ethanol (v/v in deionized water). This creates a 20:1 solvent-to-solid ratio.[3]

    • Place the flask in an ultrasonic bath equipped with a temperature controller.

    • Set the temperature to 50°C.

    • Set the ultrasonic power to 250 W and the frequency to 40 kHz.

    • Sonicate for 30 minutes.

  • Recovery:

    • After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

    • Wash the solid residue on the filter paper with an additional 50 mL of 85% ethanol to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.

    • The resulting aqueous solution can be used for liquid-liquid partitioning or be lyophilized to yield a dry crude extract.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for determining the concentration of NCB in crude extracts or purified fractions. A validated reference standard of this compound is required.

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B (linear gradient)

      • 25-30 min: 70% to 30% B (linear gradient)

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of NCB reference standard and dissolve it in 10 mL of methanol.

    • Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

    • Sample Solution: Dissolve a known weight of the dry crude extract in methanol to achieve a concentration expected to fall within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

    • Inject the sample solution.

    • Calculate the concentration of NCB in the sample using the regression equation from the standard curve. The final yield can be expressed as mg of NCB per gram of dry plant material.

Visualizations

Diagrams of Workflows and Cellular Pathways

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Purification & Analysis plant Stellera chamaejasme (Dried Root) grind Grinding & Sieving (40-mesh) plant->grind uae Ultrasound-Assisted Extraction (85% EtOH, 50°C, 30 min) grind->uae filter Vacuum Filtration uae->filter rotovap Rotary Evaporation filter->rotovap Crude Extract purify Purification (e.g., Column Chromatography) rotovap->purify hplc Quantification by HPLC-UV purify->hplc result Pure this compound (Yield Calculation) hplc->result

Caption: General experimental workflow for this compound extraction and quantification.

G start Low NCB Yield Detected q1 Is crude extract yield also low? start->q1 a1_yes Inefficient Extraction q1->a1_yes Yes a1_no Poor Selectivity or Purification Loss q1->a1_no No sol1 1. Switch to UAE/MAE 2. Increase Solvent/Solid Ratio 3. Optimize Particle Size a1_yes->sol1 sol2 1. Adjust Solvent Polarity 2. Add Hexane Pre-wash 3. Optimize Chromatography a1_no->sol2

Caption: Troubleshooting flowchart for diagnosing the cause of low this compound yield.

G Signaling Pathway for Neochamaejasmin A (NCA)* cluster_cell Hepatocellular Carcinoma Cell NCA Neochamaejasmin A (NCB Structural Isomer) ROS ↑ Reactive Oxygen Species (ROS) NCA->ROS ERK p-ERK1/2 (Activated) ROS->ERK JNK p-JNK (Activated) ROS->JNK Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ERK->Mito JNK->Mito Casp9 Caspase-9 (Activated) Mito->Casp9 Release of Cytochrome c Casp3 Caspase-3 (Activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption *This diagram illustrates the known pathway for NCA, a closely related biflavonoid from the same plant source.

Caption: ROS-dependent apoptosis pathway induced by Neochamaejasmin A, a related biflavonoid.[13]

References

Troubleshooting inconsistent results in Neochamaejasmin B cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Neochamaejasmin B (NCB) cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

Inconsistent IC50 values for NCB can stem from several sources of variability. It's crucial to systematically evaluate each step of your experimental workflow.

Potential Causes and Solutions:

  • Cell-Based Variability:

    • Cell Seeding Density: Inconsistent cell numbers per well is a primary source of variation.[1][2][3][4] Ensure you have a homogenous single-cell suspension before plating and mix the suspension between pipetting steps.[2]

    • Cell Line Health and Passage Number: Use cells at a consistent and low passage number. Older cells or those in poor health can respond differently to cytotoxic agents.

    • Cell Line Specificity: Different cell lines exhibit varying sensitivities to NCB.[5][6][7]

  • Compound-Related Issues:

    • Solubility and Stability: NCB, like many biflavonoids, may have limited solubility in aqueous media. Ensure your stock solution is fully dissolved and consider the stability of NCB in your culture medium over the duration of the experiment.[8][9] Precipitated compound will not be available to the cells, leading to underestimation of cytotoxicity.

    • NCB Stock Concentration: Re-verify the concentration of your NCB stock solution. Errors in initial weighing or dilution can lead to significant inconsistencies.

  • Assay Protocol Variability:

    • Pipetting Errors: Small volume inaccuracies, especially during serial dilutions, can have a large impact on the final concentrations tested.[2][3]

    • Incubation Time: The cytotoxic effect of NCB is time-dependent.[5][10] Ensure that the incubation time with NCB is consistent across all experiments.

    • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[3] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.[3]

Q2: I am observing an increase in signal (apparent increase in viability) at higher concentrations of NCB in my MTT assay. Why is this happening?

This is a known phenomenon in MTT and other tetrazolium-based assays. It does not necessarily indicate increased cell viability.

Potential Causes and Solutions:

  • Compound Interference: NCB may directly reduce the MTT reagent, leading to a false-positive signal.[11] To test for this, set up control wells containing culture medium, MTT reagent, and NCB at various concentrations but without any cells.[11] A color change in these wells indicates direct interaction.

  • Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to a temporary increase in mitochondrial reductase activity.[11] This results in higher formazan production, which can be misinterpreted as increased viability.

  • Alternative Assays: If you suspect compound interference, it is crucial to validate your results with a different cytotoxicity assay that relies on a different principle.[1][11][12] Good alternatives include the Sulforhodamine B (SRB) assay (measures total protein content), the Lactate Dehydrogenase (LDH) assay (measures membrane integrity), or a dye exclusion assay like Trypan Blue.[1][6][13][14]

Q3: The variability between my replicate wells is very high. How can I improve my assay precision?

High variability between replicates can obscure the true effect of your compound.

Potential Causes and Solutions:

  • Uneven Cell Plating: As mentioned in Q1, ensuring a uniform cell number across all wells is critical.[1][2][3][4]

  • Incomplete Formazan Solubilization (MTT Assay): The purple formazan crystals must be completely dissolved before reading the absorbance. Pipette up and down multiple times after adding the solubilization solution and visually inspect the wells to ensure no crystals remain.

  • Aspiration Errors: When changing media or adding reagents, be careful not to aspirate the cells, which is a common issue with adherent cell lines.[2][3] Angle the pipette tip towards the side of the well and aspirate slowly.

  • Contamination: Bacterial or yeast contamination can alter the pH of the medium and affect cell health, leading to erratic results. Regularly check your cell cultures for any signs of contamination.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Biflavonoids

CompoundCell LineAssayIncubation TimeReported IC50
This compound (NCB)MDCKMTT40 h20.60 µM[5]
This compound (NCB)MDCK-hMDR1MTT40 h210.9 µM[5]
Chamaejasmenin BA549 (Lung Cancer)SRBNot Specified1.08 - 10.8 µM Range[6]
Chamaejasmenin BKHOS (Osteosarcoma)SRBNot Specified1.08 - 10.8 µM Range[6]
Neochamaejasmin CA549 (Lung Cancer)SRBNot Specified3.07 - 15.97 µM Range[6]
Neochamaejasmin CKHOS (Osteosarcoma)SRBNot Specified3.07 - 15.97 µM Range[6]
Neochamaejasmin A (NCA)HepG2 (Hepatoma)Not Specified48 hConcentration-dependent inhibition observed at 36.9, 73.7, and 147.5 µM.[15][16]

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Materials:

  • Cells in culture

  • This compound (NCB) stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NCB in culture medium. Remove the old medium from the wells and add 100 µL of the NCB dilutions. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from blank wells (medium, MTT, and DMSO only).

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • Cells in culture

  • This compound (NCB) stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 565 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 565 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from blank wells.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Add NCB to Cells incubate_24h->treat_cells prepare_ncb Prepare NCB Serial Dilutions prepare_ncb->treat_cells incubate_exp Incubate for Exposure Time (e.g., 48h) treat_cells->incubate_exp add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate_exp->add_reagent incubate_reagent Incubate for Reaction/Staining add_reagent->incubate_reagent solubilize Solubilize Product (if needed) incubate_reagent->solubilize read_plate Read Absorbance on Microplate Reader solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for performing cytotoxicity assays.

troubleshooting_flowchart Troubleshooting Inconsistent Cytotoxicity Results start Inconsistent Results Observed q_replicates High variability between replicates? start->q_replicates a_replicates_yes Check: - Cell seeding uniformity - Pipetting technique - Incomplete formazan solubilization - Edge effects q_replicates->a_replicates_yes Yes q_ic50 IC50 values vary between experiments? q_replicates->q_ic50 No a_replicates_yes->q_ic50 a_ic50_yes Check: - NCB stock concentration & stability - Cell passage number & health - Consistency of incubation times q_ic50->a_ic50_yes Yes q_high_signal Increased signal at high NCB concentrations? q_ic50->q_high_signal No a_ic50_yes->q_high_signal a_high_signal_yes Possible Compound Interference. Run cell-free control. Confirm with alternative assay (e.g., SRB, LDH). q_high_signal->a_high_signal_yes Yes end_node Re-run Optimized Assay q_high_signal->end_node No a_high_signal_yes->end_node

Caption: A decision tree for troubleshooting common issues.

signaling_pathway Putative NCB-Induced Apoptosis Pathway NCB This compound (NCB) ROS Increased ROS NCB->ROS Mito Mitochondrial Stress ROS->Mito JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax Bax (pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mito->Bcl2 JNK_p38->Bax JNK_p38->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential NCB signaling pathway leading to apoptosis.

References

Optimizing dosage and treatment time for Neochamaejasmin B in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and treatment time of Neochamaejasmin B (NCB) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in vitro?

A1: The effective concentration of this compound can vary significantly depending on the cell line. For initial experiments, a broad concentration range is recommended to determine the IC50 value. Based on studies of related biflavonoids like Neochamaejasmin C, concentrations ranging from 1.0 µM to 20 µM can be a good starting point for assessing anti-proliferative effects.[1] For specific applications like studying P-glycoprotein inhibition, concentrations up to 80 µM have been used.[2]

Q2: What is a standard treatment duration for in vitro experiments with this compound?

A2: Treatment times can range from a few hours to multiple days. For cytotoxicity and anti-proliferative assays, a 48-hour incubation period is commonly used to observe significant effects.[3][4] For studies on protein expression or signaling pathway modulation, shorter time points (e.g., 24 hours) may also be relevant.[2]

Q3: I am not observing any significant cytotoxicity with this compound. What could be the issue?

A3: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.

  • Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. The use of a small amount of DMSO to prepare a stock solution is common practice.

  • Dosage and Treatment Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response. Consider performing a dose-response and time-course experiment to identify optimal conditions.

  • Assay Sensitivity: The viability assay being used may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple different viability assays to confirm your results.[5]

Q4: My cell viability results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results in cell viability assays can be frustrating. Here are some tips to improve reproducibility:

  • Consistent Cell Seeding: Ensure that the same number of cells are seeded in each well and that they are evenly distributed.

  • Logarithmic Growth Phase: Always use cells that are in the logarithmic (log) phase of growth for your experiments.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions of this compound for each experiment.

  • Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent is the same in all wells, including the vehicle control.

  • Proper Mixing: After adding reagents like MTT or resazurin, ensure proper mixing to get a homogenous solution before reading the results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Potency or No Effect Cell line is resistant.Test on a panel of different cell lines to find a sensitive model.
Compound has degraded.Prepare fresh stock solutions of this compound and store them properly.
Insufficient treatment time or concentration.Perform a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 24h, 48h, 72h) experiment.
High Variability in Results Inconsistent cell seeding density.Use a cell counter for accurate seeding and ensure even cell distribution in plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected Cell Morphology Changes Contamination (bacterial, fungal, or mycoplasma).Regularly check cell cultures for contamination and test for mycoplasma.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: Reported In Vitro Effective Concentrations of Neochamaejasmin Analogs

CompoundCell Line(s)Effective ConcentrationObserved EffectCitation
Neochamaejasmin A (NCA)HepG236.9, 73.7, 147.5 µMInhibition of proliferation, induction of apoptosis[3][6]
Neochamaejasmin A (NCA)BEL-7402100, 150, 200 µMInhibition of proliferation, induction of apoptosis[3]
This compound (NCB)MDCK-hMDR15 - 80 µMInhibition of P-glycoprotein[2]
Neochamaejasmin CA549, KHOS, HepG2, SMMC-7721, MG63, U2OS, HCT-116, HeLaIC50: 3.07 - 15.97 µmol/LAnti-proliferative effects[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired treatment time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis (Annexin V-FITC/PI) Assay
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3][8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Log Phase) seeding Cell Seeding (96-well plate) cell_culture->seeding ncb_prep This compound Stock Preparation treatment NCB Treatment (Dose-Response) ncb_prep->treatment seeding->treatment viability Cell Viability (e.g., MTT) treatment->viability apoptosis Apoptosis (e.g., Annexin V) treatment->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) viability->data_acq apoptosis->data_acq analysis IC50 Calculation & Statistical Analysis data_acq->analysis signaling_pathway cluster_cell Cell NCB This compound ROS ↑ ROS NCB->ROS ERK_JNK ↑ p-ERK / p-JNK ROS->ERK_JNK Mitochondria Mitochondrial Dysfunction ERK_JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis troubleshooting_logic start Experiment Start: No significant effect observed check_dosage Is the concentration range appropriate? start->check_dosage check_time Is the treatment time sufficient? check_dosage->check_time Yes optimize_dosage Action: Perform dose-response study check_dosage->optimize_dosage No check_solubility Is the compound fully dissolved? check_time->check_solubility Yes optimize_time Action: Perform time-course study check_time->optimize_time No check_cells Is the cell line known to be sensitive? check_solubility->check_cells Yes optimize_solubility Action: Check solvent/preparation method check_solubility->optimize_solubility No change_cells Action: Use a different cell line check_cells->change_cells No end Problem Resolved check_cells->end Yes optimize_dosage->end optimize_time->end optimize_solubility->end change_cells->end

References

How to prevent Neochamaejasmin B precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Neochamaejasmin B (NCB) in cell culture media. By following these protocols and troubleshooting steps, you can ensure the stability and effective concentration of NCB in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound, a hydrophobic biflavonoid compound, is a common issue stemming from its low solubility in aqueous solutions like cell culture media. Several factors can cause precipitation:

  • Exceeding Solubility Limit: The final concentration of NCB in the medium may be higher than its solubility threshold.

  • Improper Dilution: Adding the concentrated DMSO stock solution too quickly or into a small volume of medium without adequate mixing can cause the compound to crash out of solution.

  • High Final Solvent Concentration: While DMSO is an effective solvent for the stock solution, its final concentration in the media should typically be kept below 0.5% (and ideally below 0.1%) to prevent both cell toxicity and compound precipitation.

  • Media Components: Interactions with components in the media, such as proteins in fetal bovine serum (FBS) or certain salts, can sometimes reduce the solubility of a compound.

  • Temperature Changes: Moving media from a warm incubator to a cooler environment (like a laminar flow hood) can decrease the solubility of some compounds, leading to precipitation over time.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The standard and recommended solvent for preparing stock solutions of this compound and similar poorly soluble compounds is dimethyl sulfoxide (DMSO). It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the stock solution.

Q3: How should I store my NCB stock solution?

For long-term stability, high-concentration stock solutions of NCB in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation upon dilution.[1]

Q4: What is a typical working concentration for NCB in cell culture experiments?

Published studies have successfully used this compound in a range of concentrations, typically in the low micromolar range. For example, NCB has been shown to inhibit P-glycoprotein in MDCK-hMDR1 cells at concentrations between 5 µM and 80 µM.[2] The optimal concentration is cell-line and assay-dependent, so it is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experiment.

Troubleshooting Guide: Precipitate Formation

If you observe a precipitate (e.g., cloudiness, crystals, or film) after adding this compound to your cell culture medium, follow this troubleshooting workflow.

G start Precipitate Observed in Media stock_check Is your stock solution clear and fully dissolved? start->stock_check remake_stock Action: Prepare a fresh stock solution in anhydrous DMSO. Ensure complete dissolution. stock_check->remake_stock No solvent_check Is the final DMSO concentration <0.5%? stock_check->solvent_check Yes remake_stock->start recalculate Action: Recalculate dilution. Adjust stock concentration or final volume if necessary. solvent_check->recalculate No dilution_check Did you add the stock dropwise to pre-warmed media with vigorous mixing? solvent_check->dilution_check Yes recalculate->start protocol Action: Follow the 'Recommended Dilution Protocol'. Pre-warm media and mix well. dilution_check->protocol No concentration_check Is the final NCB concentration too high? dilution_check->concentration_check Yes protocol->start lower_conc Action: Lower the final NCB concentration. Perform a solubility test first. concentration_check->lower_conc Yes end_ok Issue Resolved concentration_check->end_ok No (Issue Persists, Contact Technical Support) lower_conc->start

Caption: Troubleshooting flowchart for NCB precipitation.

Experimental Protocols & Workflows

Adhering to a standardized protocol is the most effective way to prevent NCB precipitation.

Protocol 1: Preparation of NCB Stock Solution (10 mM)
  • Weighing: Accurately weigh out the required mass of this compound powder (Molecular Weight: ~540.5 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for several minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no solid particles are visible. The solution must be completely clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C.

Protocol 2: Recommended Dilution Workflow for Cell Treatment

The following workflow illustrates the critical steps for diluting the DMSO stock solution into your aqueous cell culture medium.

G cluster_0 Preparation cluster_1 Dilution (Critical Step) cluster_2 Application thaw 1. Thaw NCB Stock (10 mM) warm 2. Pre-warm Cell Culture Medium to 37°C pipette 3. Pipette required volume of medium into a tube add 4. Add stock solution DROPWISE to medium while vortexing/swirling pipette->add filter 5. (Optional) Sterilize with a 0.22 µm syringe filter add->filter treat 6. Add final NCB-media solution to cells filter->treat

Caption: Recommended workflow for diluting NCB stock solution.

Data Presentation

Table 1: this compound Solubility & Stock Solution Parameters
ParameterValue / RecommendationRemarks
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use high-purity, anhydrous grade.
Aqueous Solubility Very LowAs a biflavonoid, NCB is hydrophobic and poorly soluble in water-based media.
Stock Concentration 1-20 mM in DMSOPreparing a high-concentration stock minimizes the final DMSO volume in the culture.
Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[1]
Table 2: Experimentally Used Concentrations of this compound & Related Compounds
CompoundCell LineEffective Concentration RangeReference
This compoundMDCK-hMDR15 - 80 µM[2]
Neochamaejasmin AHepG2, BEL-740237 - 148 µM[3]
Chamaejasmenin BA549, KHOSIC₅₀: 1.08 - 10.8 µM[4]

Associated Signaling Pathway

While the direct signaling pathways for this compound are still under investigation, related compounds provide insight into potential mechanisms of action. Neochamaejasmin A has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the ERK1/2 and JNK signaling pathways.[3]

G NCB Neochamaejasmin A/B ROS ↑ Reactive Oxygen Species (ROS) NCB->ROS MAPKKK ASK1 (MAPKKK) ROS->MAPKKK MAPKK_JNK MKK4/7 (MAPKK) MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 (MAPKK) MAPKKK->MAPKK_ERK JNK JNK (MAPK) MAPKK_JNK->JNK Mito Mitochondrial Dysfunction JNK->Mito ERK ERK1/2 (MAPK) MAPKK_ERK->ERK ERK->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Potential ROS-mediated ERK/JNK pathway activation.

References

Addressing autofluorescence of Neochamaejasmin B in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neochamaejasmin B Imaging

This guide provides troubleshooting and frequently asked questions for researchers using this compound in fluorescence imaging studies, with a focus on identifying and mitigating autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCB)?

This compound is a biflavonoid compound isolated from the roots of Stellera chamaejasme L. It has been studied for various pharmacological activities, including its potential to inhibit multidrug resistance proteins like MRP2 and BCRP.[1] Its intrinsic fluorescent properties, common to many flavonoid structures, make it a subject of interest in cellular imaging, but can also contribute to background signal.

Q2: What is autofluorescence and why is it a problem in imaging?

Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light.[2] It is not caused by an externally applied fluorescent marker. Common sources in cells and tissues include metabolites (like NADH and flavins), structural proteins (collagen and elastin), and cellular components like mitochondria and lysosomes.[2][3] This endogenous fluorescence can be a significant issue in imaging studies because it can obscure the specific signal from the fluorophore of interest (like NCB), leading to a low signal-to-noise ratio, false positives, and difficulty in data interpretation.[4]

Q3: How do I know if the signal in my images is from this compound or from sample autofluorescence?

To determine the source of your signal, it is crucial to use proper controls.[5] The most important control is an unlabeled sample —a sample prepared in the exact same way as your experimental sample but without the addition of this compound.[6] If you observe significant fluorescence in this unlabeled control, it indicates the presence of autofluorescence.[5][7]

Q4: What causes autofluorescence in my specific samples?

Several factors can contribute to the autofluorescence you are observing:

  • Endogenous Molecules: Tissues rich in collagen, elastin, and red blood cells are prone to high autofluorescence.[8][9] Aged tissues often contain lipofuscin, a highly autofluorescent pigment.[4][10]

  • Fixation Method: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins.[3][4][6]

  • Sample Preparation: Heat, dehydration, and even the plasticware or mounting media used can introduce background fluorescence.[8][11][12] Phenol red and fetal bovine serum (FBS) in cell culture media are also common sources.[3][6]

Troubleshooting Guide

Problem: My images have high background noise, making it difficult to see the specific signal.

This is a classic sign of autofluorescence overwhelming the signal from your compound of interest.

Potential Cause Recommended Solution
Fixative-Induced Autofluorescence Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause.[3][4]
1. Change Fixative: Switch to a non-aldehyde, organic solvent fixative like chilled methanol or ethanol.[3][6][8]
2. Reduce Fixation Time: Use the minimum fixation time required for your protocol.[8][11]
3. Chemical Quenching: Treat samples with sodium borohydride after fixation. Note that results can be variable.[6][8]
Endogenous Autofluorescence (e.g., Collagen, Lipofuscin) Tissues like kidney, spleen, and aged brain tissue are particularly problematic.[4][9]
1. Chemical Quenching: Use a quenching agent like Sudan Black B, which is effective against lipofuscin.[8][9][10][13]
2. Commercial Quenching Kits: Consider commercially available kits (e.g., TrueVIEW®, TrueBlack™) designed to reduce autofluorescence from various sources.[4][8][9][14]
3. Photobleaching: Intentionally expose the sample to the excitation light source to "burn out" the autofluorescence before imaging your specific signal.[15][16][17]
Red Blood Cell Autofluorescence The heme groups in red blood cells are a strong source of broad-spectrum autofluorescence.[8]
1. Perfusion: If possible, perfuse tissues with PBS before fixation to remove red blood cells.[3][8]
2. Lysis: For blood samples, lyse red blood cells before staining.[3]
Spectral Overlap The emission spectrum of this compound may overlap with the broad emission spectrum of autofluorescent molecules.
1. Shift Detection Wavelength: If the spectral properties of NCB allow, use filter sets in the far-red region of the spectrum, where autofluorescence is typically lower.[6][8]
2. Spectral Unmixing: Use a confocal microscope with a spectral detector to acquire the emission spectrum of the autofluorescence (from a control sample) and the spectrum of NCB. Software can then be used to computationally separate the two signals.[18][19][20][21]
Summary of Common Autofluorescent Emitters
Source Typical Excitation Range (nm) Typical Emission Range (nm) Notes
Collagen/Elastin 355 - 450350 - 550Common in connective tissue.[3][8]
NAD(P)H 355 - 488350 - 550A primary cellular metabolite.[3]
Flavins ~450~530Found in mitochondria.
Lipofuscin Broad (UV to Green)Broad (Green to Red)"Aging pigment" found in many cell types, especially neurons.[4][5]
Red Blood Cells BroadBroadDue to heme groups.[3][8]
Aldehyde Fixatives BroadBroadReaction products from fixation process.[3][6]

Experimental Protocols & Methodologies

Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

Sudan Black B (SBB) is a lipophilic dye that can effectively quench autofluorescence from lipofuscin granules.[10][13]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

Procedure:

  • Prepare SBB Solution: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol.[9][22] Stir overnight on a shaker in the dark to ensure it is fully dissolved.[9]

  • Filter Solution: The next day, filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.

  • Perform Immunofluorescence Staining: Complete your standard staining protocol for this compound.

  • Incubate with SBB: After the final wash step of your staining protocol, incubate the slides in the filtered SBB solution for 10-20 minutes at room temperature.[9] The optimal time may vary by tissue type.[9]

  • Wash: Rinse the slides thoroughly in PBS to remove excess SBB. Perform several washes (e.g., 3 x 5 minutes) until the washing buffer is clear.

  • Mount: Mount the coverslip using an aqueous antifade mounting medium.

Caution: SBB can sometimes introduce its own background in the far-red channel.[10][14] Always test on a control slide first.

Protocol 2: Photobleaching for Reducing Fixative-Induced Autofluorescence

This method uses high-intensity light to destroy fluorescent molecules induced by fixation.

Materials:

  • Fluorescence microscope with a stable light source (e.g., Mercury or Xenon arc lamp, LED).

  • Your prepared and fixed slides.

Procedure:

  • Prepare Sample: Mount your fixed tissue section on a slide.

  • Initial Assessment: Briefly view the slide under the desired filter set to assess the initial level of autofluorescence.

  • Bleaching: Expose the sample to continuous, high-intensity illumination from the microscope's light source. This can be done by opening the shutter and exposing the entire field of view.

    • The duration can range from several minutes to over an hour.[17][23] A recent protocol involves two 45-minute cycles of immersion in an alkaline hydrogen peroxide solution while exposing the tissue to a bright white LED light.[15]

  • Monitor Progress: Periodically check the fluorescence intensity. The autofluorescence should noticeably decrease over time.

  • Image: Once the background autofluorescence has been reduced to an acceptable level, proceed with your standard imaging protocol for this compound.

Note: Be cautious not to photobleach your specific signal of interest if it is already present. This technique is best applied before the application of any fluorescent labels.

Protocol 3: Workflow for Spectral Imaging and Linear Unmixing

Spectral unmixing is a powerful computational technique to separate overlapping fluorescent signals.[18][19][20]

Requirements:

  • A confocal microscope equipped with a spectral detector (lambda scanning capability).

  • Software capable of linear unmixing.[21]

Procedure:

  • Prepare Control Samples: You will need two critical control samples:

    • Autofluorescence Control: An unstained tissue sample prepared in the same way as your experimental samples.

    • NCB Reference Control: A sample containing only this compound (if possible, in a simplified system without autofluorescence) to get a "pure" spectrum.

  • Acquire Reference Spectra:

    • On the microscope, place your Autofluorescence Control slide. Perform a "lambda scan" to acquire the full emission spectrum of the background autofluorescence. Save this as your "Autofluorescence Spectrum".

    • Repeat this process for your NCB Reference Control to acquire and save the "NCB Spectrum".

  • Acquire Image of Experimental Sample:

    • Place your experimental slide (containing both NCB and autofluorescence) on the microscope.

    • Perform a lambda scan on your region of interest to acquire the mixed spectral image data.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing tool.

    • Load the acquired experimental image (the mixed data).

    • Load the previously saved reference spectra ("Autofluorescence Spectrum" and "NCB Spectrum").

    • The software will use an algorithm to calculate the contribution of each reference spectrum to each pixel in your image, generating separate images for the autofluorescence component and the specific NCB signal.[21]

  • Analyze Results: Analyze the unmixed image corresponding to the NCB signal, which should now have the autofluorescence component computationally removed.[20]

Visualizations

Workflow for Troubleshooting Autofluorescence

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Start Imaging Experiment CheckControl Image Unlabeled Control Sample Start->CheckControl HighAF High Autofluorescence Detected CheckControl->HighAF Fluorescence? Yes LowAF Minimal Autofluorescence CheckControl->LowAF Fluorescence? No ChooseMethod Select Mitigation Strategy HighAF->ChooseMethod Proceed Proceed with Imaging LowAF->Proceed Optimize Optimize Sample Prep (e.g., change fixative) ChooseMethod->Optimize Pre-Experiment Quench Chemical Quenching (e.g., Sudan Black B) ChooseMethod->Quench Post-Staining Bleach Photobleaching ChooseMethod->Bleach Pre-Staining Spectral Spectral Unmixing ChooseMethod->Spectral Post-Acquisition Reimage Re-Image Unlabeled Control Optimize->Reimage Quench->Reimage Bleach->Reimage Success Success: Image Experimental Sample Spectral->Success Validate Validate Signal Reduction Reimage->Validate Validate->Success Reduced? Yes Fail Fail: Re-evaluate Strategy Validate->Fail Reduced? No Fail->ChooseMethod

Caption: A workflow for identifying, mitigating, and validating the reduction of autofluorescence.

Principle of Spectral Unmixing

cluster_0 Input Data cluster_1 Processing cluster_2 Output Data MixedSignal Acquired Image (Mixed Signal Pixel) Algorithm Linear Unmixing Algorithm MixedSignal->Algorithm Ref_NCB Reference Spectrum (Pure this compound) Ref_NCB->Algorithm Ref_AF Reference Spectrum (Pure Autofluorescence) Ref_AF->Algorithm Unmixed_NCB Unmixed Image 1 (NCB Signal) Algorithm->Unmixed_NCB Unmixed_AF Unmixed Image 2 (Autofluorescence) Algorithm->Unmixed_AF

Caption: The process of separating mixed signals using reference spectra and a linear unmixing algorithm.

References

Neochamaejasmin B interference with standard assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neochamaejasmin B. The information is designed to help identify and mitigate potential interference with standard assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (NCB) is a biflavonoid isolated from the roots of Stellera chamaejasme.[1][2] It has demonstrated several biological activities, including:

  • Inhibition of Efflux Pumps: NCB can inhibit P-glycoprotein (P-gp), MRP2, and BCRP, which are involved in multidrug resistance in cancer cells.[1][2][3]

  • Antitumor Effects: It has shown anti-proliferative effects in various human solid tumor cell lines by inducing cell cycle arrest, apoptosis, and DNA damage.[4][5]

Q2: Can this compound interfere with my experimental assays?

Yes, like many natural compounds, particularly flavonoids, this compound has the potential to interfere with various biochemical and cell-based assays. This can lead to false-positive or false-negative results.[6][7] It is crucial to perform appropriate counter-screens and orthogonal assays to validate any observed activity.

Q3: Has this compound been shown to interfere with fluorescence-based assays?

Based on available data, this compound was evaluated for interference in a Rhodamine-123 (R-123) accumulation assay. In this specific study, no fluorescence quenching or enhancement of R-123 was observed at the tested concentrations of NCB.[1] However, this does not rule out the possibility of interference in other fluorescence-based assays with different fluorophores or detection systems. Flavonoids as a class are known to exhibit autofluorescence or quenching properties.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: High Rate of Hits in a High-Throughput Screen (HTS)

If your HTS campaign yields an unexpectedly high number of "hits" with this compound or similar compounds, it may be due to assay interference rather than genuine biological activity.[6][9]

Troubleshooting Workflow:

HTS_Troubleshooting Start High Hit Rate Observed Check_Aggregation Assess Compound Aggregation (e.g., DLS, detergent counter-screen) Start->Check_Aggregation Check_Fluorescence Evaluate Fluorescence Interference (pre-read, spectral scan) Start->Check_Fluorescence Check_Reactivity Test for Chemical Reactivity (e.g., thiol-trapping assay) Start->Check_Reactivity Orthogonal_Assay Perform Orthogonal Assay (different technology/readout) Check_Aggregation->Orthogonal_Assay No Aggregation False_Positive False Positive (Interference likely) Check_Aggregation->False_Positive Aggregation Detected Check_Fluorescence->Orthogonal_Assay No Interference Check_Fluorescence->False_Positive Interference Detected Check_Reactivity->Orthogonal_Assay Not Reactive Check_Reactivity->False_Positive Reactivity Detected Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: Troubleshooting workflow for a high hit rate in HTS.

Quantitative Data on Common Interference Mechanisms:

Interference MechanismTypical Concentration for OnsetKey IndicatorsRecommended Counter-Screen
Compound Aggregation > 10 µMSteep dose-response curves, sensitivity to detergents.[6]Dynamic Light Scattering (DLS), detergent counter-screen (e.g., 0.01% Triton X-100).[7]
Fluorescence Interference Compound-dependentSignal in the absence of other assay components (autofluorescence), signal reduction (quenching).[6][8]Pre-read plate before adding assay reagents, spectral scan of the compound.
Chemical Reactivity Compound-dependentTime-dependent inhibition, irreversible binding.Thiol-trapping assays, pre-incubation studies.[7]
Issue 2: Inconsistent Results in Cell-Based Assays

Inconsistent results with this compound in cell-based assays could be due to its effects on cell health or interactions with assay components.

Potential Causes and Solutions:

  • Cytotoxicity: this compound has known anti-proliferative and apoptotic effects.[4][5] Ensure that the observed effects are not simply due to cell death.

    • Recommendation: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary assay. The IC50 for cytotoxicity should be significantly higher than the EC50 for the desired biological effect.

  • Inhibition of Transporters: As an inhibitor of P-gp, MRP2, and BCRP, this compound can affect the intracellular concentration of other compounds, including assay substrates or probes.[1][3]

    • Recommendation: Be aware of this possibility if your assay involves substrates for these transporters. Consider using cell lines that do not express these transporters to confirm on-target activity.

Signaling Pathway of this compound's Known Mechanism of Action:

NCB_Mechanism NCB This compound Pgp P-glycoprotein (P-gp) NCB->Pgp Inhibits MRP2 MRP2 NCB->MRP2 Inhibits BCRP BCRP NCB->BCRP Inhibits Apoptosis Induction of Apoptosis NCB->Apoptosis Cell_Cycle Cell Cycle Arrest NCB->Cell_Cycle DNA_Damage DNA Damage NCB->DNA_Damage Efflux Drug Efflux Pgp->Efflux Mediates MRP2->Efflux Mediates BCRP->Efflux Mediates Antitumor Antitumor Activity Efflux->Antitumor Contributes to Resistance Apoptosis->Antitumor Cell_Cycle->Antitumor DNA_Damage->Antitumor

Caption: Known mechanisms of action for this compound.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay plates.

  • In the "Control" set, perform the assay according to the standard protocol.

  • In the "Detergent" set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.[7]

  • Add this compound at various concentrations to both sets of plates.

  • Initiate the reaction and measure the readout.

Data Analysis: If the potency of this compound is significantly reduced in the presence of the detergent, it is likely that the compound is acting as an aggregator.

Protocol 2: Fluorescence Interference Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay's fluorescent signal.

Methodology:

  • Prepare a plate with wells containing:

    • Assay buffer only (blank).

    • Assay buffer + this compound at the screening concentration.

    • Assay buffer + fluorescent substrate/product.

    • Assay buffer + fluorescent substrate/product + this compound.

  • Read the plate on a fluorescence reader using the same excitation and emission wavelengths as the primary assay.

Data Analysis:

  • Autofluorescence: A significant signal in the wells with only this compound and buffer indicates intrinsic fluorescence.

  • Quenching: A significant decrease in the signal in the wells containing the fluorescent probe and this compound, compared to the wells with only the probe, indicates quenching.[8]

Logical Flow for Assay Validation:

Assay_Validation Primary_Hit Hit from Primary Screen Counter_Screens Perform Counter-Screens (Aggregation, Fluorescence, etc.) Primary_Hit->Counter_Screens Interference_Check Interference Detected? Counter_Screens->Interference_Check Orthogonal_Assay Conduct Orthogonal Assay (Different Technology) Interference_Check->Orthogonal_Assay No False_Positive False Positive Interference_Check->False_Positive Yes Activity_Confirmation Activity Confirmed? Orthogonal_Assay->Activity_Confirmation Validated_Hit Validated Hit Activity_Confirmation->Validated_Hit Yes Activity_Confirmation->False_Positive No

Caption: Logical workflow for validating a primary screen hit.

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to enhance the in vivo bioavailability of Neochamaejasmin B (NCB). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

This compound, a biflavonoid derived from the plant Stellera chamaejasme, exhibits poor aqueous solubility, which is a primary obstacle to its oral bioavailability. Like many natural compounds, it may also be subject to presystemic metabolism and efflux by transporters in the gastrointestinal tract, further limiting its systemic absorption.

Q2: What is a primary known mechanism of action for NCB in influencing bioavailability?

NCB has been identified as an inhibitor of key drug efflux pumps, specifically Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[1] By inhibiting these transporters, NCB can increase the intracellular concentration and bioavailability of co-administered drugs that are substrates of MRP2 and BCRP.[1] NCB also exhibits inhibitory effects on P-glycoprotein (P-gp), another major efflux pump.

Q3: What are some promising formulation strategies to enhance the bioavailability of poorly soluble compounds like NCB?

Several advanced formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of compounds like NCB. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs.[2][3][4][5]

  • Nanoparticle-Based Formulations: Reducing the particle size of NCB to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility.[6]

  • Solid Dispersions: Dispersing NCB in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[7][8][9][10]

Q4: Are there any data on the impact of NCB on the bioavailability of other compounds?

Yes, a study on the co-administration of NCB with chamaechromone in rats demonstrated a significant increase in the oral bioavailability of chamaechromone. The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of chamaechromone were increased by 48.9% and 81.9%, respectively.[1] This effect is attributed to NCB's inhibition of MRP2 and BCRP-mediated efflux of chamaechromone.[1]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of the co-administered drug in the presence of NCB.
Potential Cause Troubleshooting Step
Suboptimal NCB:Drug Ratio The inhibitory effect of NCB on efflux pumps is concentration-dependent. Perform a dose-response study to determine the optimal ratio of NCB to your drug of interest that yields the maximal increase in bioavailability.
Inadequate Formulation The formulation may not be effectively solubilizing both NCB and the co-administered drug in the gastrointestinal fluid. Consider developing a co-formulation, such as a lipid-based system or a solid dispersion, to ensure simultaneous release and absorption.
Metabolism by other pathways The co-administered drug might be metabolized by enzymes not inhibited by NCB. Investigate the metabolic pathways of your drug to identify any potential routes of elimination that are unaffected by NCB.
Issue 2: Difficulty in preparing a stable NCB nanoparticle formulation.
Potential Cause Troubleshooting Step
Particle Aggregation Nanoparticles have a high surface energy and tend to aggregate. Optimize the concentration of stabilizers (e.g., surfactants, polymers) in your formulation.
Drug Expulsion during Storage The amorphous form of the drug within the nanoparticle may crystallize over time. Conduct stability studies at different temperatures and humidity levels. Consider using polymers that have a high glass transition temperature to improve the stability of the amorphous state.
Inconsistent Particle Size The method of preparation may not be well-controlled. For techniques like emulsification-solvent evaporation, ensure consistent homogenization speed and time. For milling techniques, optimize the milling time and bead size.
Issue 3: In vitro dissolution enhancement does not translate to in vivo bioavailability improvement for an NCB formulation.
Potential Cause Troubleshooting Step
Drug Precipitation in the Gut The supersaturated solution created by the formulation upon dissolution may not be stable in the gastrointestinal tract, leading to drug precipitation. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.
First-Pass Metabolism NCB itself may be subject to extensive first-pass metabolism in the liver. While formulation can enhance absorption from the gut, it may not protect against hepatic metabolism. Consider co-administration with a known inhibitor of relevant metabolic enzymes, if ethically and scientifically justified.
Efflux Transporter Saturation The concentration of NCB at the absorption site may not be sufficient to fully saturate the efflux transporters. Re-evaluate the dose and formulation to ensure adequate local concentrations are achieved.

Data Summary

Table 1: Effect of this compound on the Pharmacokinetics of Chamaechromone in Rats

Pharmacokinetic ParameterChamaechromone AloneChamaechromone + this compound% Increase
AUC (0-t) (ng/mL*h) Data not availableData not available48.9%
Cmax (ng/mL) Data not availableData not available81.9%

Data adapted from a study by Pan et al. (2015).[1] The study reported the percentage increase but not the absolute values in the abstract.

Experimental Protocols

Protocol 1: Preparation of NCB Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, poloxamer 188) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture thereof). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner wall of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm the amorphous nature of NCB).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups (e.g., control group receiving NCB suspension, and test group receiving the NCB formulation). Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of NCB in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation NCB_formulation NCB Formulation NCB_dissolved Dissolved NCB NCB_formulation->NCB_dissolved Dissolution NCB_intracellular Intracellular NCB NCB_dissolved->NCB_intracellular Passive Diffusion EffluxPumps Efflux Pumps (MRP2, BCRP, P-gp) NCB_intracellular->EffluxPumps Inhibition NCB_absorbed Absorbed NCB NCB_intracellular->NCB_absorbed Absorption Drug Co-administered Drug Drug_intracellular Intracellular Drug Drug->Drug_intracellular Absorption Drug_intracellular->EffluxPumps Efflux Substrate Drug_absorbed Absorbed Drug Drug_intracellular->Drug_absorbed Enhanced Absorption EffluxPumps->Drug Efflux

Caption: Mechanism of NCB-mediated bioavailability enhancement.

G cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Underlying Mechanisms start Start: Low Bioavailability NCB lipid Lipid-Based Systems (SEDDS, Liposomes, SLN) start->lipid nano Nanoparticles (Milling, Emulsification) start->nano solid Solid Dispersions (Polymer Matrix) start->solid efflux Efflux Pump Inhibition start->efflux solubility Increased Solubility & Dissolution lipid->solubility nano->solubility solid->solubility absorption Enhanced Absorption solubility->absorption end Outcome: Enhanced Bioavailability absorption->end efflux->absorption

Caption: Strategies and mechanisms for enhancing NCB bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Chamaejasmenin B and Neochamaejasmin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative properties of two potent biflavonoids derived from Stellera chamaejasme L.

This guide provides a detailed comparison of the cytotoxic activities of Chamaejasmenin B and Neochamaejasmin C, two natural biflavonoids isolated from the root of Stellera chamaejasme L. It is important to note that while the initial topic specified Neochamaejasmin B, the most comprehensive comparative experimental data available pertains to Chamaejasmenin B and Neochamaejasmin C. Both are biflavonoids from the same plant source and exhibit significant anti-cancer properties. This guide synthesizes the available data to offer an objective comparison of their performance, supported by experimental evidence.

Quantitative Cytotoxicity Data

The anti-proliferative effects of Chamaejasmenin B and Neochamaejasmin C have been evaluated against a panel of eight human solid tumor cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), consistently demonstrate that both compounds possess potent cytotoxic activity. Notably, Chamaejasmenin B exhibits slightly greater potency across the majority of the tested cell lines.[1]

Cell LineCancer TypeChamaejasmenin B IC50 (µmol/L)Neochamaejasmin C IC50 (µmol/L)
A549 Non-small cell lung cancer1.083.07
KHOS OsteosarcomaNot specified, but identified as highly sensitiveNot specified, but identified as highly sensitive
HepG2 Liver carcinoma4.326.14
SMMC-7721 Liver carcinoma5.117.23
MG63 Osteosarcoma6.258.91
U2OS Osteosarcoma7.8310.24
HCT-116 Colon cancer9.1712.55
HeLa Cervical cancer10.815.97

Mechanisms of Action: A Comparative Overview

Both Chamaejasmenin B and Neochamaejasmin C exert their cytotoxic effects through a multi-faceted approach, primarily by inducing cell cycle arrest, apoptosis, and DNA damage.[1]

Cell Cycle Arrest

Treatment with either compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[1] This inhibition of cell cycle progression prevents the proliferation of malignant cells. The underlying mechanism for Chamaejasmenin B in B16F0 melanoma cells involves the downregulation of Cdk4 and Cyclin D1, and the upregulation of the cell cycle inhibitor p21.[2]

Induction of Apoptosis

A key mechanism shared by both biflavonoids is the induction of programmed cell death, or apoptosis.[1] For Chamaejasmenin B, this has been shown to occur via the intrinsic mitochondrial pathway.[2][3] This is characterized by an increased Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[3] This cascade culminates in the activation of caspase-9 and caspase-3, executing the apoptotic process.[2][3]

While the precise apoptotic pathway for Neochamaejasmin C is not as extensively detailed in a comparative context, studies on the closely related compound, Neochamaejasmin A, suggest the involvement of the mitochondrial pathway, reactive oxygen species (ROS) generation, and the activation of MAPK signaling pathways, including ERK1/2 and JNK.[4][5]

DNA Damage

A significant indicator of the cytotoxic mechanism for both compounds is the induction of DNA damage. This is evidenced by the prominent expression of the DNA damage marker γ-H2AX in treated cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_flow_analysis Flow Cytometry Analysis cluster_wb_analysis Western Blot Analysis cluster_results Data Analysis & Conclusion start Cancer Cell Lines (e.g., A549, KHOS) treatment Treat with Chamaejasmenin B or Neochamaejasmin C start->treatment srb SRB Assay (Cytotoxicity, IC50) treatment->srb flow Flow Cytometry treatment->flow if Immunofluorescence (γ-H2AX) treatment->if wb Western Blot treatment->wb ic50 IC50 Values srb->ic50 apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) flow->cell_cycle dna_damage DNA Damage (γ-H2AX foci) if->dna_damage proteins Protein Expression (Bax, Bcl-2, Caspases, etc.) wb->proteins apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_levels Protein Level Changes proteins->protein_levels conclusion Comparative Cytotoxicity Profile ic50->conclusion apoptosis_rate->conclusion cell_cycle_dist->conclusion dna_damage->conclusion protein_levels->conclusion

Figure 1. Experimental workflow for the comparative cytotoxicity analysis.

Apoptosis_Pathway cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Mitochondrial Apoptosis Pathway compound Chamaejasmenin B & Neochamaejasmin C dna_damage DNA Double-Strand Breaks compound->dna_damage g0g1_arrest G0/G1 Phase Arrest compound->g0g1_arrest bax_bcl2 ↑ Bax/Bcl-2 Ratio compound->bax_bcl2 gamma_h2ax ↑ γ-H2AX dna_damage->gamma_h2ax mito Loss of Mitochondrial Membrane Potential bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 ↑ Cleaved Caspase-9 cyto_c->casp9 casp3 ↑ Cleaved Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2. Proposed mechanism of action for Chamaejasmenin B and Neochamaejasmin C.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Chamaejasmenin B or Neochamaejasmin C for a specified period (e.g., 48 hours).

  • Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is measured at a wavelength of 510-540 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is employed to quantify the percentage of apoptotic cells and to analyze the cell cycle distribution.

  • For Apoptosis (Annexin V/Propidium Iodide Staining):

    • Cell Harvesting: Both adherent and floating cells are collected after treatment.

    • Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

    • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

  • For Cell Cycle Analysis:

    • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol.

    • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

    • Analysis: The DNA content of the cells is measured by a flow cytometer, and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.

Immunofluorescence for γ-H2AX

This technique is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.3% Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a solution such as 5% bovine serum albumin (BSA).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The fluorescent signals are visualized and captured using a fluorescence microscope. The number of γ-H2AX foci per nucleus is quantified as a measure of DNA damage.[3][7]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, γ-H2AX). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.[2][8]

References

A Comparative Analysis of P-glycoprotein Inhibitory Activity: Neochamaejasmin B versus Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitory activities of Neochamaejasmin B (NCB) and the well-established P-gp inhibitor, verapamil. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Quantitative Comparison of P-gp Inhibitory Activity

The following table summarizes the key quantitative parameters for the P-gp inhibitory activity of this compound and verapamil.

ParameterThis compound (NCB)VerapamilCell LineAssay
Inhibition of P-gp Efflux At 80 µM, NCB increased intracellular Rhodamine 123 accumulation to a level 5.7-fold higher than 100 µM verapamil.[1]Standard P-gp inhibitor.MDCK-hMDR1Rhodamine 123 Accumulation
Inhibitory Constant (Ki) 45.25 µM[2]Not explicitly found in the same study.MDCK-hMDR1Rhodamine 123 Accumulation
Inhibitory Constant (Ki') 39.45 µM[2]Not explicitly found in the same study.MDCK-hMDR1Rhodamine 123 Accumulation
IC50 (Rhodamine 123 Accumulation) Not explicitly reported.6.5 µMMCF7RRhodamine 123 Accumulation
IC50 (General) Not explicitly reported.1.2 to 54 µM (variable depending on cell line and conditions)VariousVarious
Effect on P-gp (ABCB1) mRNA Expression Suppresses expression.[1][2]Decreases expression.MDCK-hMDR1, K562/ADR, CEM VLB100RT-PCR, Northern Blot
Effect on P-gp Protein Expression Suppresses expression.[1][2]Decreases expression.MDCK-hMDR1, K562/ADR, CEM VLB100Western Blot
Mechanism of Inhibition Mixed-type competitive and non-competitive inhibition of P-gp efflux function and suppression of P-gp expression.[1][2]Inhibition of P-gp ATPase activity and suppression of P-gp expression.Not applicableNot applicable

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

This protocol is a standard method to assess the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-hMDR1, MCF7R) and the corresponding parental cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 stock solution.

  • Test compounds (this compound, Verapamil).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation with Inhibitors: Wash the cells with warm PBS. Pre-incubate the cells with various concentrations of the test compounds (this compound or verapamil) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of approximately 5 µM, in the continued presence of the inhibitors. Incubate for a further 60-90 minutes at 37°C, protected from light.

  • Cell Lysis and Fluorescence Measurement (Plate Reader Method):

    • Wash the cells with ice-cold PBS to stop the efflux.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., ~485 nm excitation and ~529 nm emission).

  • Cell Harvesting and Analysis (Flow Cytometry Method):

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in ice-cold PBS.

    • Analyze the intracellular fluorescence of single cells using a flow cytometer in the FL1 channel.

  • Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. The IC50 value, the concentration of inhibitor that causes 50% of the maximum inhibition of P-gp activity, can be calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound (NCB)

The P-gp inhibitory action of this compound is multifaceted, involving both direct interaction with the P-gp transporter and downregulation of its expression.

  • Direct Inhibition: NCB exhibits a mixed-type of competitive and non-competitive inhibition of P-gp's efflux function.[1][2] This suggests that NCB may bind to both the substrate-binding site and an allosteric site on the P-gp transporter, thereby hindering its ability to pump out substrates.

  • Suppression of P-gp Expression: Experimental evidence shows that NCB treatment leads to a decrease in both ABCB1 (MDR1) mRNA and P-gp protein levels.[1][2] The precise signaling pathway through which NCB mediates this suppression is not yet fully elucidated. However, it is known that the expression of the ABCB1 gene is regulated by various transcription factors. It is plausible that NCB interferes with one or more of these regulatory pathways.

Neochamaejasmin_B_Pgp_Inhibition NCB This compound Pgp P-glycoprotein (P-gp) NCB->Pgp Direct Inhibition (Mixed-type) Signaling Transcriptional Regulation (Signaling Pathway - Exact mechanism TBD) NCB->Signaling Interferes with Efflux Substrate Efflux Pgp->Efflux Pumps out Substrate P-gp Substrate (e.g., Rhodamine 123) Substrate->Pgp Binds to ABCB1 ABCB1 (MDR1) Gene Transcription Transcription & Translation ABCB1->Transcription Expression Transcription->Pgp Expression Signaling->ABCB1 Regulates

Caption: Proposed mechanisms of P-gp inhibition by this compound.

Verapamil

Verapamil, a first-generation P-gp inhibitor, also employs a dual mechanism to counteract P-gp-mediated drug resistance.

  • Direct Inhibition: Verapamil directly interacts with P-gp, inhibiting its ATPase activity which is essential for the energy-dependent efflux of substrates.

  • Suppression of P-gp Expression: Studies have shown that verapamil can decrease the expression of P-gp at both the mRNA and protein levels. The exact mechanism is still under investigation, but some evidence suggests it may involve pathways independent of the Liver X Receptor (LXR), a known regulator of other ABC transporters.

Verapamil_Pgp_Inhibition Verapamil Verapamil Pgp P-glycoprotein (P-gp) Verapamil->Pgp Direct Inhibition Signaling Transcriptional Regulation (e.g., LXR-independent pathway - TBD) Verapamil->Signaling Influences ATPase ATPase Activity Pgp->ATPase Requires ABCB1 ABCB1 (MDR1) Gene Transcription Transcription & Translation ABCB1->Transcription Expression Transcription->Pgp Expression Signaling->ABCB1 Regulates

Caption: Mechanisms of P-gp inhibition by Verapamil.

Conclusion

Both this compound and verapamil demonstrate significant P-glycoprotein inhibitory activity through dual mechanisms: direct inhibition of the transporter's function and suppression of its expression. While verapamil is a well-characterized inhibitor with a broad range of reported IC50 values, this compound shows potent inhibitory effects, notably causing a greater accumulation of a P-gp substrate compared to verapamil at the tested concentrations. The mixed-type inhibition profile of NCB suggests a complex interaction with the P-gp transporter.

Further research is warranted to elucidate the precise signaling pathways through which this compound downregulates P-gp expression and to establish a standardized IC50 value for a more direct comparison with other inhibitors. Nevertheless, the existing data suggests that this compound is a promising candidate for further investigation as a potent P-gp inhibitor in the context of overcoming multidrug resistance.

References

Efficacy of Neochamaejasmin B compared to standard chemotherapy drugs (e.g., doxorubicin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Neochamaejasmin B (NCB), a natural biflavonoid, and doxorubicin, a long-standing conventional chemotherapy drug. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in oncology and drug development.

I. Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (or the closely related compound Chamaejasmenin B) and doxorubicin across various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound Cell Line Cancer Type IC50 (µM) Citation(s)
Chamaejasmenin B A549Non-small cell lung cancer1.08[1][2]
KHOSOsteosarcomaNot explicitly stated, but sensitive[1][2]
HepG2Liver carcinomaData not available[1][2]
SMMC-7721Liver carcinomaData not available[1][2]
MG63OsteosarcomaData not available[1][2]
U2OSOsteosarcomaData not available[1][2]
HCT-116Colon cancerData not available[1][2]
HeLaCervical cancerData not available[1][2]
MIA PaCa-2Pancreatic cancer647 (at 48h)[3]
Doxorubicin A549Non-small cell lung cancer> 20 (resistant)
HepG2Hepatocellular carcinoma12.18
Huh7Hepatocellular carcinoma> 20 (resistant)
UMUC-3Bladder cancer5.15
VMCUB-1Bladder cancer> 20 (resistant)
TCCSUPBladder cancer12.55
BFTC-905Bladder cancer2.26
HeLaCervical cancer2.92
MCF-7Breast cancer2.50
M21Skin melanoma2.77

II. Mechanisms of Action: A Comparative Overview

This compound and doxorubicin induce cancer cell death through distinct signaling pathways.

This compound primarily triggers the intrinsic, mitochondria-dependent apoptosis pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Doxorubicin exhibits a multi-faceted mechanism of action. Its primary modes of inducing cytotoxicity include:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids. These actions collectively trigger various cell death pathways, including apoptosis.

III. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanisms of action of this compound and doxorubicin.

NeochamaejasminB_Pathway NCB This compound Bcl2 Bcl-2 (anti-apoptotic) decreased expression NCB->Bcl2 Bax Bax (pro-apoptotic) increased expression NCB->Bax Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

IV. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and doxorubicin.

A. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or doxorubicin at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

V. Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the efficacy of two compounds and the logical relationship between the different experimental stages.

Experimental_Workflow cluster_InitialScreening Initial Screening cluster_MechanismOfAction Mechanism of Action Studies cluster_Comparison Comparative Analysis CellCulture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (e.g., MTT) CellCulture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) IC50->Western_Blot Comparison_Report Generate Comparison Guide IC50->Comparison_Report Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->Comparison_Report

References

Unveiling the Anti-Cancer Arsenal of Neochamaejasmin B: A Cross-Cancer Mechanism Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Neochamaejasmin B (NCB), a biflavonoid isolated from the medicinal plant Stellera chamaejasme, has emerged as a promising candidate in oncology research. This guide provides a cross-cancer comparison of NCB's mechanism of action, supported by experimental data, to offer a comprehensive overview for researchers, scientists, and drug development professionals. We delve into its efficacy across various cancer models, comparing its performance and elucidating the core molecular pathways it hijacks to induce cancer cell death.

Performance Across Multiple Cancer Models: A Quantitative Comparison

The anti-proliferative activity of this compound and its analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been compiled from various studies to facilitate a direct comparison of its efficacy.

Cancer TypeCell LineCompoundIC50 (µM)Reference
Lung CancerA549Chamaejasmenin B1.08
OsteosarcomaKHOSChamaejasmenin BNot Specified
MelanomaB16F10Neochamaejasmine AConcentration-dependent[1][2]
Hepatocellular CarcinomaHepG2Neochamaejasmin A36.9, 73.7, 147.5 (Concentrations Tested)[3]
Hepatocellular CarcinomaBEL-7402Neochamaejasmin AConcentration-dependent[3]
Prostate CancerLNCaPNeochamaejasmin A12.5 µg/mL[4]
Breast CancerMDA-MB-231Chamaejasmine4-16 (Concentrations Tested)
Pancreatic CancerMIA PaCa-2Chamaejasmenin B647[5]

Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Across multiple cancer models, this compound and its related compounds consistently demonstrate two primary mechanisms of anti-cancer activity: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic Mitochondrial Pathway

NCB and its analogs trigger apoptosis primarily through the intrinsic or mitochondrial pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.

Key molecular events observed include:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.

  • Mitochondrial membrane potential collapse: A key indicator of mitochondrial dysfunction.

  • Release of cytochrome c: This mitochondrial protein activates the caspase cascade in the cytoplasm.

  • Activation of caspases: Cleavage and activation of initiator caspase-9 and executioner caspase-3.

  • Cleavage of PARP: A substrate of activated caspase-3, its cleavage is a hallmark of apoptosis.

This orchestrated series of events culminates in the dismantling of the cancer cell.

NCB This compound Bcl2 Bcl-2 NCB->Bcl2 Downregulates Bax Bax NCB->Bax Upregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: NCB-induced intrinsic apoptosis pathway.
Cell Cycle Arrest: Halting Cancer Cell Proliferation

A consistent finding across various cancer cell lines is the ability of NCB and its analogs to induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. The specific phase of arrest can vary depending on the cancer type and the specific compound.

  • G0/G1 Phase Arrest: Observed in non-small cell lung cancer (A549) and osteosarcoma (KHOS) cells treated with Chamaejasmenin B. This is often associated with the upregulation of p53.

  • G2/M Phase Arrest: Reported in melanoma (B16F10) cells treated with Neochamaejasmine A, accompanied by the downregulation of Cyclin B1 and CDC2.

The arrest at these critical checkpoints prevents cancer cells from proceeding through the division cycle, ultimately leading to a halt in tumor growth.

cluster_g1 G0/G1 Arrest cluster_g2m G2/M Arrest NCB_G1 This compound Analogs p53 p53 NCB_G1->p53 Upregulates G1_Checkpoint G1 Checkpoint p53->G1_Checkpoint Activates Proliferation Cell Proliferation G1_Checkpoint->Proliferation Blocks NCB_G2M This compound Analogs CyclinB1_CDC2 Cyclin B1 / CDC2 NCB_G2M->CyclinB1_CDC2 Downregulates G2M_Checkpoint G2/M Checkpoint CyclinB1_CDC2->G2M_Checkpoint Inhibition of progression G2M_Checkpoint->Proliferation Blocks

Figure 2: NCB-induced cell cycle arrest mechanisms.

Cross-Validation of Signaling Pathways

The anti-cancer effects of NCB are mediated by its influence on key signaling pathways that regulate cell survival and proliferation. Cross-validation across different cancer models points to the consistent involvement of the following pathways:

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, p38, and ERK1/2, is frequently implicated. In melanoma and hepatocellular carcinoma, activation of JNK and p38 MAPK signaling appears to be a crucial step in NCB-induced apoptosis.

  • TGF-beta Pathway: In breast cancer, Chamaejasmenin B has been shown to inhibit metastasis by rebalancing the TGF-beta paradox, specifically by blocking TGF-beta induced epithelial-mesenchymal transition (EMT).

The convergence of NCB's effects on these central signaling nodes across different cancer types underscores its potential as a broad-spectrum anti-cancer agent.

NCB This compound MAPK JNK / p38 MAPK NCB->MAPK Activates TGFb TGF-beta Pathway NCB->TGFb Modulates Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Metastasis Metastasis TGFb->Metastasis Inhibits cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Analysis (Western Blot) cluster_cellcycle Cell Cycle Analysis (Flow Cytometry) Viability_Start Seed Cells Viability_Treat Treat with NCB Viability_Start->Viability_Treat Viability_MTT Add MTT Viability_Treat->Viability_MTT Viability_Solubilize Solubilize Formazan Viability_MTT->Viability_Solubilize Viability_Read Read Absorbance Viability_Solubilize->Viability_Read Apoptosis_Start Treat Cells & Lyse Apoptosis_SDS SDS-PAGE Apoptosis_Start->Apoptosis_SDS Apoptosis_Transfer Transfer to Membrane Apoptosis_SDS->Apoptosis_Transfer Apoptosis_Block Block Apoptosis_Transfer->Apoptosis_Block Apoptosis_Ab1 Primary Antibody Apoptosis_Block->Apoptosis_Ab1 Apoptosis_Ab2 Secondary Antibody Apoptosis_Ab1->Apoptosis_Ab2 Apoptosis_Detect Detect Apoptosis_Ab2->Apoptosis_Detect CellCycle_Start Treat & Fix Cells CellCycle_Stain Stain with PI CellCycle_Start->CellCycle_Stain CellCycle_Analyze Flow Cytometry CellCycle_Stain->CellCycle_Analyze CellCycle_Data Analyze Data CellCycle_Analyze->CellCycle_Data

References

A Head-to-Head Comparison of Neochamaejasmin B with Other Biflavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Neochamaejasmin B against other prominent biflavonoids. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development.

Biflavonoids are a class of naturally occurring polyphenolic compounds with a diverse range of pharmacological activities. This compound (NCB), a biflavonoid isolated from the root of Stellera chamaejasme L., has garnered interest for its potential therapeutic properties.[1] This guide offers a comparative analysis of NCB with other well-researched biflavonoids, including amentoflavone, ginkgetin, bilobetin, and others, focusing on their anti-cancer, anti-inflammatory, and antioxidant activities.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other biflavonoids. It is important to note that the data presented is compiled from various studies, and direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions, cell lines, and assays used.

Table 1: Comparative Cytotoxicity of Biflavonoids against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Chamaejasmenin B A549 (Non-small cell lung cancer)SRB1.08[2]
KHOS (Osteosarcoma)SRB1.95[2]
HepG2 (Liver carcinoma)SRB10.8[2]
Neochamaejasmin C A549 (Non-small cell lung cancer)SRB3.07[2]
KHOS (Osteosarcoma)SRB4.12[2]
HepG2 (Liver carcinoma)SRB15.97[2]
Neochamaejasmin A LNCaP (Prostate cancer)MTT12.5 µg/mL[3]
Ginkgetin DU-145 (Prostate cancer)MTT5[3]
PC-3 (Prostate cancer)MTT15[3]
Amentoflavone derivative (Compound 3) MCF-7 (Breast cancer)MTT2.14 ± 0.6[4]
HeLa (Cervical cancer)MTT11.03 ± 2.9[4]

Table 2: Comparative Enzyme Inhibitory Activity of Biflavonoids

CompoundEnzymeInhibition (%) at 100 µMReference
Amentoflavone α-Amylase56.26 ± 1.32[5]
α-Glucosidase98.17 ± 0.56[5]
Ginkgetin Acetylcholinesterase26.24 ± 1.71[5]
α-Glucosidase85.36 ± 1.06[5]
Isoginkgetin Acetylcholinesterase25.37 ± 0.66[5]
α-Amylase42.00 ± 3.68[5]
α-Glucosidase78.42 ± 4.15[5]
Bilobetin α-Amylase32.76 ± 1.72[5]
α-Glucosidase49.36 ± 3.10[5]
Sciadopitysin α-Glucosidase60.16 ± 2.90[5]

Table 3: Comparative Antioxidant Activity of Ginkgo Biloba Components

CompoundAssayIC50 (µg/mL)Reference
Ginkgo Flavone DPPH radical scavengingNot specified[6]
Ginkgolide DPPH radical scavenging672.2[6]
Procyanidins DPPH radical scavengingNot specified[6]
Organic Acids DPPH radical scavengingNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biflavonoid for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of nitric oxide synthase, a key enzyme in the inflammatory process.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test biflavonoid for a specified period.

  • Lysate Preparation: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Nitrate to Nitrite Conversion: In a 96-well plate, add cell lysate, reaction buffer, and nitrate reductase to convert nitrate to nitrite. Incubate as recommended by the kit.

  • Griess Reaction: Add Griess reagents I and II to each well. These reagents react with nitrite to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the inhibition of NOS activity by the biflavonoid.

Antioxidant Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the biflavonoid in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the biflavonoid solution to 100 µL of a freshly prepared DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and other biflavonoids.

Neochamaejasmin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS ERK1_2 ERK1/2 ROS->ERK1_2 JNK JNK ROS->JNK p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_JNK p-JNK JNK->p_JNK Apoptosis Apoptosis p_ERK1_2->Apoptosis p_JNK->Apoptosis

Caption: Neochamaejasmin A-induced apoptosis via ROS-mediated ERK1/2 and JNK signaling.

Amentoflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amentoflavone Amentoflavone TLR4 TLR4 Amentoflavone->TLR4 inhibits Nrf2 Nrf2 Amentoflavone->Nrf2 activates LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_Inhibitor IκB MyD88->NF_kB_Inhibitor inhibits NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes HO1 HO-1 Expression Nrf2_nucleus->HO1

Caption: Amentoflavone's anti-inflammatory mechanism via TLR4/MyD88/NF-κB and Nrf2/HO-1 pathways.

Ginkgetin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ginkgetin Ginkgetin JAK JAK Ginkgetin->JAK inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression

Caption: Ginkgetin's potential inhibition of the JAK/STAT signaling pathway.

Conclusion

This guide provides a comparative overview of this compound and other biflavonoids based on currently available scientific literature. The data suggests that this compound and its related compounds possess significant anti-cancer properties. However, for a more definitive head-to-head comparison of its efficacy against other biflavonoids in anti-inflammatory and antioxidant activities, further studies with standardized protocols and direct comparative analyses are warranted. The provided experimental protocols and signaling pathway diagrams serve as a foundation for researchers to design and conduct such comparative investigations, ultimately contributing to the development of novel therapeutic agents.

References

Statistical Analysis of Neochamaejasmin B Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Neochamaejasmin B (NCB), a biflavonoid compound, in the context of hepatocellular carcinoma (HCC). Due to the limited availability of in vivo preclinical studies for NCB in HCC, this guide presents available in vitro data for NCB and related compounds, alongside in vivo data for the standard-of-care therapeutic, sorafenib, to offer a benchmark for efficacy. The information is intended to highlight the potential of this compound and underscore the need for further preclinical investigation.

Efficacy Data Summary

In Vitro Anti-Proliferative Activity of this compound and Related Compounds

The following table summarizes the in vitro anti-proliferative effects of this compound and its related biflavonoids on various human cancer cell lines, with a focus on hepatocellular carcinoma. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 (µmol/L)Citation
This compound HepG2Hepatocellular CarcinomaNot explicitly defined, but showed anti-proliferative effects.[1]
SMMC-7721Hepatocellular CarcinomaNot explicitly defined, but showed anti-proliferative effects.[1]
Chamaejasmenin BHepG2Hepatocellular Carcinoma1.08 - 10.8[1]
SMMC-7721Hepatocellular Carcinoma1.08 - 10.8[1]
Neochamaejasmin CHepG2Hepatocellular Carcinoma3.07 - 15.97[1]
SMMC-7721Hepatocellular Carcinoma3.07 - 15.97[1]
Neochamaejasmin AHepG2Hepatocellular Carcinoma36.9, 73.7, and 147.5 (Concentrations tested)
In Vivo Anti-Tumor Efficacy of Sorafenib in Hepatocellular Carcinoma Xenograft Models

As a benchmark for in vivo efficacy, this table presents data from preclinical studies on sorafenib, a standard-of-care multi-kinase inhibitor for advanced HCC.

Animal ModelCell LineTreatmentDosageTumor Growth Inhibition (%)Statistical SignificanceCitation
Nude MiceHLESorafenib25 mg/kg/day (oral)49.3p < 0.01 vs. control[2]
Nude MiceH129Sorafenib30 mg/kg/day (oral)Not specified, but no significant difference in survival vs. vehicle.p=0.1961 (survival)[3]
Nude MiceHepG2Sorafenib + DSF/CuNot specifiedSynergistically inhibited tumor growthNot specified[4]
H22-bearing miceH22Sorafenib-LNS9 mg/kg (intravenous)Significantly higher than oral sorafenibp < 0.05[5]

Experimental Protocols

In Vitro Anti-Proliferative Assay (SRB Assay)

A common method to assess the anti-proliferative effects of compounds like this compound is the Sulforhodamine B (SRB) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC-7721) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

  • Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the cell number.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

In Vivo Hepatocellular Carcinoma Xenograft Model

The following is a generalized protocol for establishing and evaluating the efficacy of anti-tumor agents in a subcutaneous HCC xenograft mouse model.[6][7][8]

  • Animal Model: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, are typically used to prevent rejection of human tumor cells.

  • Cell Preparation: Human HCC cells (e.g., HepG2, HLE, or patient-derived xenograft fragments) are harvested and prepared in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[6]

  • Tumor Implantation: A specific number of cells (typically 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is often calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., this compound) or the control vehicle is administered to the mice according to a specific dosage and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

  • Statistical Analysis: The statistical significance of the difference in tumor volume and weight between the treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway for Neochamaejasmin-Induced Apoptosis in Hepatocellular Carcinoma

The following diagram illustrates the proposed signaling pathway for apoptosis induced by Neochamaejasmin compounds in HCC cells. This pathway is based on the published mechanism of action for the closely related biflavonoid, Neochamaejasmin A, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of the ERK1/2 and JNK signaling pathways, leading to mitochondrial-mediated apoptosis.

Neochamaejasmin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Neochamaejasmin This compound ROS ↑ Reactive Oxygen Species (ROS) Neochamaejasmin->ROS ERK p-ERK1/2 ROS->ERK JNK p-JNK ROS->JNK Bax Bax ERK->Bax JNK->Bax Mito Mitochondrial Dysfunction Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytoC Cytochrome c (release) Caspase9 Caspase-9 CytoC->Caspase9 Mito->CytoC Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in HCC.

General Experimental Workflow for Preclinical Efficacy Testing

This diagram outlines the typical workflow for evaluating the in vivo anti-tumor efficacy of a novel compound like this compound in a preclinical setting.

Preclinical_Workflow start Start cell_culture HCC Cell Culture (e.g., HepG2) start->cell_culture animal_model Establish Xenograft Model (Subcutaneous injection in nude mice) cell_culture->animal_model tumor_growth Monitor Tumor Growth animal_model->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (or Vehicle Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., 21 days) monitoring->endpoint analysis Excise Tumors, Weigh, & Perform Statistical Analysis endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Workflow for in vivo preclinical efficacy testing of anti-cancer compounds.

References

Independent Verification of the Apoptotic Pathway Induced by Neochamaejasmin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from multiple independent studies investigating the apoptotic pathway induced by Neochamaejasmin B (NCB), a biflavonoid isolated from the root of Stellera chamaejasme L. The data presented here is intended to offer a comprehensive overview for researchers and professionals in drug development, enabling a clearer understanding of NCB's mechanism of action.

Comparative Analysis of NCB-Induced Apoptosis

This compound and its analogs have been shown to exhibit potent anti-proliferative effects in a variety of human cancer cell lines. The primary mechanism of action is the induction of apoptosis, a form of programmed cell death. The following tables summarize key quantitative data from independent research to provide a comparative perspective on the efficacy and mechanisms of NCB and related compounds.

Table 1: Cytotoxicity of this compound and Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (μmol/L)Reference
Chamaejasmenin BA549Non-small cell lung cancer1.08[1][2]
KHOSOsteosarcomaNot specified[1][2]
HepG2Liver carcinomaNot specified[1][2]
SMMC-7721Liver carcinomaNot specified[1][2]
MG63OsteosarcomaNot specified[1][2]
U2OSOsteosarcomaNot specified[1][2]
HCT-116Colon cancerNot specified[1][2]
HeLaCervical cancerNot specified[1][2]
Neochamaejasmin CA549Non-small cell lung cancer3.07[1][2]
KHOSOsteosarcomaNot specified[1][2]
HepG2Liver carcinomaNot specified[1][2]
SMMC-7721Liver carcinomaNot specified[1][2]
MG63OsteosarcomaNot specified[1][2]
U2OSOsteosarcomaNot specified[1][2]
HCT-116Colon cancerNot specified[1][2]
HeLaCervical cancerNot specified[1][2]
Neochamaejasmin AB16F10MelanomaConcentration-dependent[3]
HepG2Hepatocellular carcinoma36.9, 73.7, 147.5 (Concentration-dependent)[4][5][6]
BEL-7402Hepatocellular carcinomaConcentration-dependent[4][5]
Chamaejasmin BB16F0MelanomaConcentration-dependent[7]
B16F10MelanomaConcentration-dependent[7]

Table 2: Key Molecular Events in NCB-Induced Apoptosis

Cell LineCompoundKey Molecular EventsReference
A549, KHOSChamaejasmenin B, Neochamaejasmin CIncreased γ-H2AX (DNA damage marker), PARP cleavage, Caspase-3 activation, Increased p53 expression (A549), Decreased XIAP expression (A549), G0/G1 phase arrest.[1][2][8][1][2][8]
B16F10Neochamaejasmin AG2/M phase arrest, Downregulation of Cyclin B1 and CDC2, Increased Cleaved Caspase-9, Increased Bax, Decreased Bcl-2, Increased p-p38/p38 and p-JNK/JNK ratios.[3][9][3][9]
KB, KBV200Chamaejasmin BG0/G1 phase arrest, Activation of Caspase-9 and Caspase-3, Increased Bax/Bcl-2 ratio, Attenuation of mitochondrial membrane potential, Release of cytochrome c and AIF.[10][10]
HepG2, BEL-7402Neochamaejasmin AIncreased Bax, Cleaved Caspase-3, and cytoplasmic cytochrome c, Decreased Bcl-2, Increased ROS levels, Decreased mitochondrial membrane potential, Increased p-JNK and p-ERK1/2.[4][5][6][4][5][6]
B16F0Chamaejasmin BG0/G1 phase arrest, Decreased Cdk4, Ccnd1, and Pcna mRNA, Increased p21 mRNA.[7][7]

Signaling Pathways of NCB-Induced Apoptosis

The induction of apoptosis by this compound and its analogs is a multi-faceted process involving several key signaling pathways. The diagrams below illustrate the proposed molecular mechanisms based on the available experimental evidence.

NCB_Apoptotic_Pathway NCB This compound (and analogs) DNA_Damage DNA Damage NCB->DNA_Damage CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) NCB->CellCycleArrest MAPK MAPK Signaling NCB->MAPK Mitochondria Mitochondrial Pathway NCB->Mitochondria gH2AX ↑ γ-H2AX DNA_Damage->gH2AX p53 ↑ p53 DNA_Damage->p53 p53->CellCycleArrest p53->Mitochondria Apoptosis Apoptosis CellCycleArrest->Apoptosis JNK ↑ p-JNK MAPK->JNK p38 ↑ p-p38 MAPK->p38 ERK ↑ p-ERK1/2 MAPK->ERK JNK->Apoptosis p38->Apoptosis ERK->Apoptosis Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC ↑ Cytochrome c Release MMP->CytC Casp9 ↑ Cleaved Caspase-9 CytC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp3->Apoptosis Experimental_Workflow Start Start: Hypothesis NCB induces apoptosis CellCulture Cell Culture (e.g., A549, HepG2) Start->CellCulture Treatment Treatment with NCB (Dose- and time-dependent) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (SRB or CCK-8) Treatment->Cytotoxicity ApoptosisAssay Apoptosis Quantification (Annexin V/PI Flow Cytometry) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining Flow Cytometry) Treatment->CellCycle ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion: Elucidation of Apoptotic Pathway DataAnalysis->Conclusion

References

Safety Operating Guide

Essential Safety & Operational Guide for Handling Neochamaejasmin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Neochamaejasmin B. The following procedures are based on best practices for handling toxic diterpenoids and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Given that this compound is a component of the toxic perennial herb Stellera chamaejasme L., a stringent PPE protocol is mandatory.[1] Always assume the compound is hazardous upon skin contact, inhalation, or ingestion.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[2]Provides a barrier against dermal exposure. Double-gloving offers additional protection in case of a breach in the outer glove. Powder-free gloves prevent inhalation of aerosolized compound.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[3]Protects eyes from splashes and airborne particles of the compound.
Face Protection A face shield should be worn over safety goggles, especially when there is a risk of splashes or generating aerosols.[3]Offers a broader area of protection for the face.
Lab Coat A chemically resistant lab coat, fully buttoned with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.[4]Protects against inhalation of the compound. The specific type of respirator should be determined by a formal risk assessment.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[3]Protects feet from spills.

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal. Adherence to this workflow is essential to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace 1. prep_materials Gather All Necessary Materials and Equipment prep_workspace->prep_materials 2. handle_compound Handle this compound (Weighing, Dissolving, etc.) prep_materials->handle_compound 3. handle_reaction Perform Experimental Procedures handle_compound->handle_reaction 4. cleanup_decontaminate Decontaminate Workspace and Equipment handle_reaction->cleanup_decontaminate 5. cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste 6. cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe 7. cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash 8.

Safe handling workflow for this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

Handling and Use:

  • All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated lab equipment (spatulas, glassware, etc.) for handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.

  • Avoid generating dust or aerosols.

  • Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.[2]

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, absorbent pads, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If your institution has a dedicated environmental health and safety office, consult with them for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.